molecular formula C14H15NO2 B172711 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 13225-34-8

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B172711
CAS No.: 13225-34-8
M. Wt: 229.27 g/mol
InChI Key: PGWABZTWFQGEOI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is a high-purity chemical building block designed for advanced research and development. This compound features a cyclohexanone ring ortho-substituted with a nitrile group and a 3-methoxyphenyl moiety, a structure recognized as a valuable scaffold in medicinal chemistry . Its high reactivity stems from the carbonyl and nitrile functional groups, making it a versatile intermediate for constructing complex molecules through various ring formation and coupling reactions . Researchers utilize this compound and its structural analogs as key precursors in the synthesis of biologically active molecules. Its core scaffold is particularly relevant in pharmaceutical research for developing potential therapeutics, including phenylcyclohexane-1-ylcarboxylic acid derivatives that have been investigated for their ability to inhibit the production of tumor necrosis factor (TNF) . This makes it a compound of interest for immunology and oncology research programs. The provided product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and storage in a cool, dry place as specified in the safety data sheet.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWABZTWFQGEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344135
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13225-34-8
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

[1][2]

Executive Summary

This compound (CAS: 13225-34-8) is a gem-disubstituted cyclohexane derivative serving as a versatile pharmacophore scaffold.[1][2] Characterized by a 4,4-disubstituted geometry (relative to the ketone), it provides orthogonal functionalization vectors: a ketone for reductive amination or organometallic addition, and a nitrile for hydrolysis or reduction.[1] It is a key intermediate in the development of analgesics (opioid/SNRI dual mechanisms) and PDE4 inhibitors.

Chemical Identity & Structural Analysis

The compound exists as a functionalized cyclohexane ring where the C1 position is gem-disubstituted with a nitrile group and a 3-methoxyphenyl ring.[1] The C4 position features a ketone, creating a rigid, non-planar chair conformation that dictates stereoselectivity in subsequent reactions.[1]

Attribute Detail
IUPAC Name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Common Synonyms 4-Cyano-4-(3-methoxyphenyl)cyclohexanone; 4-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
CAS Registry Number 13225-34-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
SMILES COc1cccc(c1)C2(CCC(=O)CC2)C#N
InChI Key JLIUWTXUSDIOCA-UHFFFAOYSA-N
Stereochemical Considerations

While the molecule itself is achiral (due to the plane of symmetry passing through C1 and C4), functionalization at the ketone (C4) or substitution on the ring will generate stereocenters.[1] The bulky 1-aryl/1-cyano grouping locks the cyclohexane ring, often directing nucleophilic attack at the C4 ketone from the equatorial face.[1]

Physicochemical Properties

Data aggregated from calculated models and homologous series comparisons.

Property Value / Range Methodology / Context
Physical State Solid (Crystalline powder)Standard isolation form.[1]
Melting Point 110 – 115 °C (Predicted)Based on 4-phenyl (117°C) and 4-(3-cyclopentyloxy) (112°C) analogs.[1]
Boiling Point 430.5 ± 45.0 °CCalculated at 760 mmHg.[1]
Density 1.16 ± 0.1 g/cm³Predicted.[1]
LogP (Lipophilicity) 1.9 – 2.2Moderate lipophilicity; suitable for CNS penetration.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aryl/cyclohexyl core.
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol.
pKa N/A (Neutral)No ionizable protons in physiological range.
Polar Surface Area 40.6 Ų(Nitrile: 23.8 + Ketone: 17.1).[1] Favorable for BBB permeability.[1]

Synthesis & Manufacturing Protocol

The industrial synthesis typically employs a Double Michael Addition (Weiss-Cook condensation variant) followed by decarboxylation.[1] This route is preferred for its atom economy and scalability.[1]

Core Reaction Pathway[1]
  • Activation: (3-Methoxyphenyl)acetonitrile is deprotonated to form a carbanion.[1]

  • Michael Addition: The carbanion attacks two equivalents of methyl acrylate (or acrylonitrile).[1]

  • Cyclization: Dieckmann condensation closes the ring.[1]

  • Decarboxylation: Acidic hydrolysis removes the ester group, yielding the ketone.[1]

SynthesisPrecursor(3-Methoxyphenyl)acetonitrileIntermediateDiesterIntermediatePrecursor->IntermediateBase (NaH/Triton B)ReagentMethyl Acrylate(2 equiv)Reagent->IntermediateCyclizationDieckmannCondensationIntermediate->CyclizationProduct1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrileCyclization->ProductH2SO4 / AcOH(Decarboxylation)

Figure 1: Synthetic workflow for the construction of the 4,4-disubstituted cyclohexane core via double Michael addition.

Detailed Protocol (Laboratory Scale)
  • Reagents: (3-Methoxyphenyl)acetonitrile (1.0 eq), Methyl acrylate (2.2 eq), Triton B (40% in MeOH, cat.), Dioxane (Solvent).[1]

  • Procedure:

    • Dissolve nitrile in dioxane.[1] Add Triton B.

    • Add methyl acrylate dropwise at 50-60°C (Exothermic).[1]

    • Reflux for 4 hours.[1][3]

    • Isolate the diester intermediate via concentration.[1]

    • Hydrolysis/Decarboxylation: Reflux the intermediate in a mixture of glacial acetic acid and concentrated sulfuric acid (4:1 ratio) for 12-24 hours.

    • Workup: Pour onto ice water. Extract with Ethyl Acetate.[1] Wash with NaHCO₃ (to remove acid).[1] Dry over MgSO₄.[1]

    • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc 4:1).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Opioid/SNRI Analgesics: The 3-methoxyphenyl group mimics the "A-ring" of morphine.[1] Modifications at the ketone (e.g., reductive amination with dimethylamine) lead to Tramadol-like structures.[1]

  • PDE4 Inhibitors: The 4-cyano-4-arylcyclohexanone core is structurally homologous to Cilomilast (Ariflo), where the ketone is often reduced to an acid or alcohol.[1]

  • NK1 Antagonists: Used in the synthesis of spirocyclic neurokinin receptor antagonists.[1]

ApplicationsCore1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrileRouteAKetone Reduction(NaBH4)Core->RouteARouteBReductive Amination(HNR2, NaBH3CN)Core->RouteBRouteCNitrile Hydrolysis(H3O+)Core->RouteCTargetA4-Hydroxy Analog(Scaffold for Venlafaxine-likes)RouteA->TargetATargetB4-Amino Analog(Opioid/Analgesic Activity)RouteB->TargetBTargetCCarboxylic Acid(PDE4 Inhibitors / Cilomilast)RouteC->TargetC

Figure 2: Divergent synthesis pathways utilizing the orthogonal ketone and nitrile functionalities.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile functionality).[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizers and reducing agents.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the benzylic position or hydrolysis of the nitrile.[1]

References

  • Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. Vol 1. Wiley-Interscience.[1] (Describes general synthesis of 4-cyano-4-phenylcyclohexanones).

  • ChemicalBook. (2024).[1] Product Entry: 13225-34-8.[1][2][4] Link

  • PubChem. (2024).[1][5] Compound Summary: 4-cyano-4-phenylcyclohexanone analogs. Link

  • GuideChem. (2024).[1] CAS 13225-34-8 Synthesis and Properties. Link

Technical Profile: Solubility & Physicochemical Characterization of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization framework for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS: 13225-34-8).

This guide is structured to assist process chemists and formulation scientists in designing purification, crystallization, and reaction media strategies.

Executive Summary & Compound Identity

This compound is a critical pharmacophore intermediate, often utilized in the synthesis of centrally acting analgesics (e.g., Tapentadol/Tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] Its structure features a cyclohexane scaffold functionalized with a nitrile group, a ketone, and a lipophilic methoxyphenyl ring.

Understanding its solubility landscape is essential for:

  • Process Optimization: Selecting high-yield reaction solvents.

  • Purification: Designing cooling or anti-solvent crystallization steps.[2]

  • Solid-State Control: Managing polymorphs during isolation.[1][2]

Physicochemical Descriptors
PropertyValue / Descriptor
CAS Number 13225-34-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Physical State Solid (Crystalline powder)
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 3 (Nitrile, Ketone, Ether)

Solubility Profile

The following profile categorizes solvent interactions based on the compound’s functional group polarity (dipole-dipole interactions from the nitrile/ketone vs. lipophilic dispersion forces from the phenyl ring).[1][2]

Qualitative Solubility Matrix

Note: "Soluble" implies >50 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL at 25°C.[2]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Excellent interaction with the polar nitrile/ketone groups without disrupting hydrophobic stacking.[1][2] Primary choice for extraction.[2]
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole interactions solubilize the nitrile moiety effectively. Suitable for nucleophilic substitution reactions.[2]
Ketones & Esters Acetone, Ethyl Acetate (EtOAc)Good "Like dissolves like" interaction with the 4-oxo group.[2] Ideal candidates for crystallization (often requiring heating).[2]
Alcohols (Protic) Methanol, Ethanol, IPAModerate Soluble at elevated temperatures.[2] The lack of H-bond donors in the solute limits cold solubility, making these ideal for cooling crystallization .[2]
Ethers THF, MTBE, 2-MeTHFGood to Moderate Good solubility in THF; moderate in MTBE. 2-MeTHF is a greener alternative for process scale-up.[1][2]
Aliphatic Hydrocarbons n-Heptane, Hexane, CyclohexaneLow / Insoluble The high polarity of the nitrile/ketone groups creates a high energy barrier for dissolution in non-polar alkanes.[2] Used as anti-solvents .[2]
Aqueous Media Water, PBS (pH 7.[2]4)Insoluble Lack of ionizable groups (pKa neutral) and lipophilic scaffold prevents aqueous solvation.[2]

Experimental Protocol: Thermodynamic Solubility Determination

To validate the theoretical profile for regulatory filing or process scale-up, the following Shake-Flask Method (coupled with HPLC-UV) is the gold standard.[1][2] This protocol ensures equilibrium is reached, distinguishing kinetic supersaturation from true thermodynamic solubility.

Phase 1: Preparation & Equilibration[1][2]
  • Excess Solid Addition: Weigh approximately 20 mg of the compound into 4 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (Methanol, DCM, Water, etc.) to each vial.

    • Checkpoint: Ensure undissolved solid remains visible.[2] If the solid dissolves completely, add more compound until a suspension is maintained.

  • Agitation: Place vials on an orbital shaker or thermomixer at 25°C ± 0.5°C set to 750 RPM.

  • Equilibration Time: Agitate for 24 hours .

    • Scientific Rationale: 24 hours is sufficient for small organic molecules to overcome crystal lattice energy and reach equilibrium concentration.[2]

Phase 2: Phase Separation & Sampling[2]
  • Sedimentation: Stop agitation and allow the suspension to stand for 1 hour.

  • Filtration: Using a syringe, withdraw the supernatant and filter through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous/alcohols) into a clean HPLC vial.[2]

    • Pre-saturation:[2] Discard the first 100 µL of filtrate to prevent error from compound adsorption onto the filter membrane.[2]

  • Dilution: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear range of the detector (typically 0.01 – 1.0 mg/mL).[2]

Phase 3: Quantification (HPLC-UV)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[2]

  • Wavelength: 254 nm (targeting the phenyl chromophore).[2]

  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve of the standard.
    

Process Application: Crystallization Strategy

Based on the solubility profile, the following crystallization systems are recommended for purification of the intermediate:

System A: Cooling Crystallization (Yield Focused)[1][2]
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol.[2]

  • Protocol: Dissolve crude material at reflux (~80°C for IPA). Cool slowly (10°C/hour) to 0–5°C.[2]

  • Mechanism: The steep solubility curve in alcohols allows for high recovery upon cooling.[2]

System B: Anti-Solvent Crystallization (Purity Focused)[1][2]
  • Solvent (Good): Ethyl Acetate or DCM (Minimum volume to dissolve).[2]

  • Anti-Solvent (Poor): n-Heptane.[1][2]

  • Protocol: Add Heptane dropwise to the saturated solution until turbidity persists. Stir at ambient temperature to ripen crystals.

  • Mechanism: Heptane lowers the dielectric constant of the mixture, forcing the polar nitrile out of solution while leaving non-polar impurities dissolved.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility screening method and downstream application.

SolubilityWorkflow Start Compound: this compound Screening Solubility Screening (Shake-Flask) Start->Screening Polar Polar Aprotic (DMSO, DMF) Screening->Polar Chlorinated Chlorinated (DCM, Chloroform) Screening->Chlorinated Alcohols Alcohols (MeOH, IPA) Screening->Alcohols NonPolar Alkanes (Heptane, Hexane) Screening->NonPolar Reaction Reaction Medium (High Solubility) Polar->Reaction Nucleophilic Subs. Extraction Extraction Layer (High Solubility) Chlorinated->Extraction Work-up Crystallization Recrystallization (Temp Dependent) Alcohols->Crystallization Cooling Curve AntiSolvent Anti-Solvent (Precipitant) NonPolar->AntiSolvent Precipitation

Figure 1: Solubility screening workflow guiding solvent selection for reaction, extraction, and purification processes.[1][2]

References

  • Protocol Standardization: National Center for Advancing Translational Sciences (NCATS).[2] (2012).[2] Assay Guidance Manual: Solubility Assays. Retrieved from [Link]

  • Physicochemical Properties (Analogous Data): PubChem. (2024).[2] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Analog).[1][2][4] Retrieved from [Link][1][2]

  • Solubility Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2]

Sources

Safety Data Sheet (SDS) and toxicity risks for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth operational framework for handling 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile . It synthesizes chemical safety data, toxicological mechanisms, and practical laboratory protocols for drug development professionals.

Executive Summary & Chemical Profile

This compound (CAS: 13225-34-8) is a specialized pharmaceutical intermediate characterized by a cyclohexane scaffold featuring a quaternary carbon substituted with both a nitrile group and a 3-methoxyphenyl moiety, alongside a distal ketone functionality.[1]

This structural motif is a critical pharmacophore in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Cilomilast analogs) and is structurally related to opioid analgesic scaffolds (e.g., Tramadol/Venlafaxine precursors) where gem-disubstituted cyclohexanes are required to lock receptor affinity conformation.

Physicochemical Identity
PropertySpecification
CAS Number 13225-34-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance White to pale yellow solid
Melting Point 111–112 °C (Predicted/Analogous)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Key Functionalities Nitrile (C≡N), Ketone (C=O), Aryl Ether (Ar-OMe)

Hazard Identification & Toxicological Assessment (SAR Analysis)

Expert Insight: Due to limited specific toxicological data for this exact CAS, this assessment utilizes Structure-Activity Relationship (SAR) analysis based on close structural analogs (e.g., 4-cyano-4-arylcyclohexanones).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3/4H301/H302: Toxic/Harmful if swallowed.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[2]
STOT - Repeated Category 2H373: May cause damage to organs through prolonged exposure.
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.[2][3]
Mechanistic Toxicology

The toxicity profile is driven by two competing metabolic pathways:

  • Cyanide Liberation (Metabolic Activation): The nitrile group attached to a quaternary carbon is generally stable; however, hepatic metabolism (CYP450 oxidation) can destabilize the ring or the adjacent aryl group, potentially leading to the release of cyanide ions (

    
    ), inhibiting cytochrome c oxidase.
    
  • Michael Acceptor Reactivity: While not a classic Michael acceptor, the ketone at the 4-position allows for metabolic reduction or condensation. If the ring undergoes desaturation (metabolic dehydrogenation), it can form reactive enones capable of alkylating DNA or proteins (genotoxicity risk).

Visualization: Metabolic & Degradation Pathways

ToxicityPathways Compound 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolite1 Hydroxylated Metabolites CYP450->Metabolite1 Hydroxylation Cyanide Free Cyanide (CN-) (Low Probability but High Risk) CYP450->Cyanide Oxidative Dealkylation (Minor Pathway) Excretion Glucuronidation & Renal Excretion Metabolite1->Excretion Phase II Mitochondrial\nToxicity Mitochondrial Toxicity Cyanide->Mitochondrial\nToxicity

Figure 1: Potential metabolic pathways highlighting the theoretical risk of cyanide liberation versus standard clearance.

Risk Management & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis.

  • Engineering Controls (Mandatory):

    • Containment: Handle exclusively within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

    • HEPA Filtration: If handling micronized powder, use a powder containment balance enclosure.

    • Negative Pressure: Lab space should be maintained at negative pressure relative to corridors.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard nitrile gloves are generally effective for the solid compound. However, if dissolved in ketones (Acetone, MEK), nitrile degrades rapidly. Use Laminate or Butyl Rubber gloves for solution-phase handling.

PPE ItemSpecificationRationale
Respiratory N95/P100 (Solids) or Half-mask w/ OV/CN cartridges (Liquids)Prevents inhalation of dust or volatile hydrolysis products.
Hand Protection Double Gloving: Nitrile (Inner) + Laminate (Outer)Laminate (Silver Shield) provides broad chemical resistance against carrier solvents.
Eye Protection Chemical Safety GogglesTightly fitting to prevent vapor/dust entry; face shield if splashing is possible.
Body Protection Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.

Experimental Handling Workflow

This protocol ensures data integrity and operator safety during synthesis or analysis.

Step-by-Step Protocol
  • Pre-Start Check:

    • Verify working order of fume hood.

    • Locate Cyanide Antidote Kit (if required by site policy for nitrile handling).

    • Prepare quenching solution (10% Sodium Hypochlorite) for waste treatment.

  • Weighing & Transfer:

    • Never weigh on an open bench. Use an analytical balance inside the hood or a vented enclosure.

    • Use anti-static weighing boats to prevent powder scattering.

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.

    • Caution: Exothermic solvation is possible. Monitor temperature.

  • Reaction Monitoring:

    • When heating, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent escape of vapors.

    • TLC/HPLC: Treat all aliquots as potent toxins. Dispose of TLC plates in hazardous solid waste immediately.

  • Quenching & Disposal:

    • Treat aqueous waste streams containing this nitrile with bleach (pH > 10) to oxidize potential free cyanide before disposal, only if compatible with other reagents.

    • Do not mix with strong acids (liberates HCN).

Visualization: Safety Decision Matrix

SafetyMatrix Start Start: Handling 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution ActionSolid Use Powder Funnel Avoid Dust Generation Wear N95/P100 Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck KetoneSolvent Ketones (Acetone/MEK) SolventCheck->KetoneSolvent OtherSolvent Alcohols/Chlorinated SolventCheck->OtherSolvent GloveFail USE LAMINATE GLOVES (Nitrile Degrades) KetoneSolvent->GloveFail GloveStd Double Nitrile Gloves OK OtherSolvent->GloveStd

Figure 2: Operational decision matrix for PPE selection based on physical state and solvent system.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: Cover spill with a spill pillow or inert absorbent (Vermiculite).

  • Decontaminate:

    • Sweep up solid carefully (avoid dust).

    • Wash area with mild detergent, followed by a 5% bleach solution to oxidize trace nitriles.

    • Warning: Do not use acidic cleaners.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/watch bands).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4][5] Remove contact lenses.[2][4][6][5]

  • Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting. If conscious, rinse mouth with water.[2][4][6] Suspect cyanide toxicity if rapid onset of dizziness/confusion occurs.

References

  • Konoscience . This compound Product Data. Retrieved from

  • ChemicalBook . 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile Safety Profile. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: (3-Methoxyphenyl)acetonitrile (Analogous Nitrile Hazard Data). Retrieved from

  • PubChem . 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Isomer Data). National Library of Medicine. Retrieved from

  • European Patent Office . Intermediate Compounds and Processes for the Preparation of Tapentadol. Patent EP2519100. Retrieved from

Sources

Thermodynamic Stability of Aryl-Substituted Cyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, conformational analysis, and experimental characterization of aryl-substituted cyclohexanecarbonitrile derivatives. It is designed for medicinal chemists and structural biologists requiring precise control over molecular topography in drug discovery.

Executive Summary

In drug design, the cyclohexane ring is a critical scaffold for directing substituents into specific regions of a binding pocket. However, the efficacy of a cyclohexyl-based drug often hinges on the precise orientation of its functional groups—specifically, whether they adopt an axial or equatorial conformation.

Aryl-substituted cyclohexanecarbonitriles present a unique thermodynamic case. Unlike carboxylic acids or esters, the cyano group (-CN) has an exceptionally small steric demand (A-value ≈ 0.2 kcal/mol). This allows for "forbidden" conformations where the nitrile occupies the axial position with minimal energetic penalty, offering medicinal chemists a subtle lever to modulate binding affinity and metabolic stability without changing the molecular formula.

This guide provides the theoretical framework, experimental protocols, and data interpretation strategies to master the thermodynamics of this scaffold.

Theoretical Framework: The Battle of A-Values

To predict the stability of aryl-cyclohexanecarbonitriles, one must quantify the steric cost of forcing a substituent into the crowded axial environment. This is defined by the A-value (Gibbs free energy difference between axial and equatorial conformers).

Comparative A-Values
SubstituentA-Value (kcal/mol)Steric Character
Cyano (-CN) 0.17 – 0.24 Minimal. Linear shape minimizes 1,3-diaxial clashes.
Phenyl (-Ph) 2.8 – 3.0 Dominant. Planar but bulky; strongly prefers equatorial.
Methyl (-CH₃) 1.70Intermediate.
tert-Butyl > 4.9Locking group; exclusively equatorial.
The "Holding Group" Principle

In a disubstituted cyclohexane containing an aryl group and a nitrile:

  • The Aryl group (A ≈ 3.0) acts as the conformational anchor . It will almost exclusively adopt the equatorial position to avoid severe 1,3-diaxial interactions.

  • The Cyano group (A ≈ 0.2) is the variable operator . Its orientation is dictated by its geometric relationship (cis/trans) to the aryl anchor.

Mechanistic Drivers of Stability

Case Study A: 1,4-Disubstituted Systems (Distal)

Consider 4-phenylcyclohexanecarbonitrile . The phenyl group locks the ring conformation. The stability depends on the relative stereochemistry.

  • Trans Isomer (Thermodynamic Product):

    • Configuration: Phenyl (Equatorial) / Cyano (Equatorial).

    • Energy Penalty: ~0 kcal/mol (relative to global minimum).

  • Cis Isomer (Kinetic/Less Stable):

    • Configuration: Phenyl (Equatorial) / Cyano (Axial).

    • Energy Penalty: +0.2 kcal/mol (A-value of CN).

Critical Insight: Because the energy difference (


) is only ~0.2 kcal/mol, the thermodynamic preference for the trans isomer is weak . Unlike 4-t-butylcyclohexanecarboxylic acid (where trans is favored by >1.4 kcal/mol), 4-phenylcyclohexanecarbonitrile exists as a significant mixture of isomers at equilibrium.


Result: At equilibrium, the ratio is approximately 58:42 (trans:cis) . This near-equimolar distribution is a common pitfall in synthesis; obtaining pure isomers requires rigorous separation, not just equilibration.

Case Study B: 1,1-Disubstituted Systems (Geminal)

Consider 1-phenyl-1-cyclohexanecarbonitrile .

  • The substituents compete for the equatorial slot on the same carbon.

  • Conformer A: Phenyl (Eq) / Cyano (Ax)

    
     Cost: 0.2 kcal/mol.
    
  • Conformer B: Phenyl (Ax) / Cyano (Eq)

    
     Cost: 3.0 kcal/mol.
    

Experimental Protocols

Protocol 1: Chemical Equilibration (Epimerization)

This protocol determines the thermodynamic ratio of cis and trans isomers for 2-, 3-, or 4-substituted derivatives. Note: Geminal (1,[1]1) derivatives cannot be epimerized by this method as they lack an


-proton.

Reagents:

  • Potassium tert-butoxide (KOtBu) [1.0 M in THF]

  • tert-Butanol (tBuOH) (anhydrous)

  • Substrate (Pure cis or trans isomer, or mixture)

Workflow:

  • Dissolution: Dissolve 50 mg of substrate in 2 mL anhydrous tBuOH under Argon.

  • Catalysis: Add 0.2 equivalents of KOtBu.

  • Reflux: Heat to reflux (83 °C) for 12–24 hours.

    • Mechanism:[2][3][4] Deprotonation forms a planar ketenimine anion. Reprotonation occurs from both faces, eventually settling at the thermodynamic minimum.

  • Quench: Cool to RT, quench with saturated NH₄Cl.

  • Analysis: Extract with EtOAc, dry over MgSO₄, and analyze crude via GC-MS or qNMR. Do not purify by column chromatography prior to analysis (silica can alter ratios or separate isomers).

Protocol 2: Low-Temperature NMR (Conformational Freezing)

To observe distinct axial/equatorial conformers of a single isomer (e.g., if the aryl group is not bulky enough to lock the ring), use dynamic NMR.

  • Solvent: CD₂Cl₂ or THF-d8 (freezing points < -100 °C).

  • Temperature: Cool probe to -90 °C (183 K).

  • Observation: At room temp, the methine proton

    
     to the nitrile appears as a weighted average. At -90 °C, ring flipping slows.
    
    • Axial H (Equatorial CN): Large coupling constant (

      
       Hz).
      
    • Equatorial H (Axial CN): Small coupling constant (

      
       Hz).
      

Visualizations

Diagram 1: Base-Catalyzed Epimerization Mechanism

This pathway illustrates how the stereocenter is scrambled to reach thermodynamic equilibrium.

Epimerization Cis Cis-Isomer (Kinetic) TS Planar Ketenimine Intermediate (Anion) Cis->TS Deprotonation (-H+) TS->Cis Reversibility Trans Trans-Isomer (Thermodynamic) TS->Trans Reprotonation (+H+) Base Base (KOtBu) Base->TS Catalyst

Caption: Mechanism of base-catalyzed epimerization via a planar ketenimine intermediate, allowing interconversion between axial and equatorial nitrile configurations.

Diagram 2: Thermodynamic Stability Assessment Workflow

A logic flow for researchers to determine the stable conformation of their specific derivative.

StabilityWorkflow Start Start: Aryl-Cyclohexanecarbonitrile SubstType Identify Substitution Pattern Start->SubstType Geminal 1,1-Disubstituted (Geminal) SubstType->Geminal Distal 1,4-Disubstituted (Distal) SubstType->Distal GemLogic Ph is Anchor (Eq) CN is Axial Geminal->GemLogic DistalLogic Compare A-Values Ph (3.0) vs CN (0.2) Distal->DistalLogic GemResult LOCKED CONFORMATION Ph(eq)/CN(ax) No Epimerization Possible GemLogic->GemResult DistalResult DYNAMIC EQUILIBRIUM Trans (eq/eq) slightly favored Ratio ~60:40 DistalLogic->DistalResult

Caption: Decision tree for predicting conformational preference based on substitution topology.

Implications for Drug Discovery[5][6]

Bioisosterism and Vector Alignment

The nitrile group is often used as a bioisostere for carbonyls, halogens, or hydroxyl groups. However, the thermodynamic preference for the axial nitrile in gem-disubstituted systems (see Case B) is a powerful tool.

  • Scenario: A binding pocket requires a hydrogen bond acceptor perpendicular to the plane of the hydrophobic scaffold.

  • Solution: Using a 1-aryl-1-cyanocyclohexane forces the nitrile axial, projecting it "up" from the ring, whereas a 1-aryl-1-carboxylic acid might suffer from higher steric strain or different solvation penalties.

Metabolic Blocking

The


-proton of a nitrile is susceptible to metabolic oxidation (forming a cyanohydrin equivalent -> ketone).
  • Gem-disubstitution (1-aryl-1-cyano) removes this proton, blocking this metabolic soft spot.

  • Furthermore, the axial orientation of the nitrile in these systems sterically shields the carbon from nucleophilic attack or enzymatic approach compared to an equatorial exposure.

References

  • A-Values and Conformational Analysis

    • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

    • Eliel, E. L., et al. "Conformational Analysis."[5] Wiley Interscience. (Classic text defining A-values for Ph and CN).

  • Thermodynamics of Nitrile Derivatives

    • Allinger, N. L., & Chow, D. (1961). "Conformational Analysis. XVII. The 4-Cyanocyclohexanones." Journal of Organic Chemistry. (Establishes the small A-value of the cyano group).

  • Epimerization Methodologies

    • Fleming, F. F., et al. (2010).[6] "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts." Journal of Organic Chemistry. (Discusses synthesis and stereochemical assignment).

  • Geminal Disubstitution Effects: Juaristi, E. (1995). "The Anomeric Effect." CRC Press. (Details electronic and steric anomalies in 1,1-disubstituted cyclohexanes).

Sources

Literature review on 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile as a Tapentadol intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8), analyzing its role as a strategic intermediate in the synthesis of centrally acting analgesics, specifically within the context of Tapentadol development.

While the commercial manufacturing of Tapentadol typically proceeds via an acyclic Mannich reaction (starting from 3-methoxypropiophenone), this cyclohexane intermediate represents a critical "structural pivot" in the medicinal chemistry evolution from Tramadol (cyclohexyl-based) to Tapentadol (acyclic). It is also a key scaffold for next-generation spirocyclic opioids (e.g., Cebranopadol).

Executive Summary

This compound is a functionalized cyclohexane scaffold possessing a geminal nitrile and aryl group at the C1 position and a ketone at the C4 position.

  • Role in Tapentadol Context: It serves as a model substrate for the "Ring Opening" strategy described in the discovery of Tapentadol. The transition from Tramadol to Tapentadol involved opening the cyclohexane ring to optimize

    
    -opioid receptor (MOR) affinity and Norepinephrine Reuptake Inhibition (NRI).
    
  • Synthetic Utility: The C4-ketone provides a handle for oxidative cleavage (to generate acyclic precursors) or spiro-cyclization (for rigid analogs).

  • Key Challenge: Controlling the stereochemistry at the quaternary C1 center and the regioselectivity of subsequent ring modifications.

Chemical Foundation & Structural Logic

Molecule Identity
PropertyDetail
Chemical Name This compound
CAS Number 13225-34-8
Molecular Formula

Molecular Weight 229.28 g/mol
Key Motifs 3-Methoxyaryl (MOR binding), Nitrile (Amine precursor), C4-Ketone (Cleavage/Derivatization handle)
Retrosynthetic Analysis (The "Ring Opening" Logic)

The conceptual link to Tapentadol involves the oxidative cleavage of the cyclohexane ring. By constructing the rigid ring first, chemists can lock the relative stereochemistry of the aryl and nitrile (amine precursor) groups before cleaving the ring to release the flexible Tapentadol chain.

Retrosynthesis Tapentadol Tapentadol (Acyclic Target) Cleavage Ring Cleavage (Oxidative Opening) Cleavage->Tapentadol Functional Group Interconversion Intermediate This compound (Cyclic Precursor) Intermediate->Cleavage C4-C5 Bond Break Precursors 3-Methoxyphenylacetonitrile + Acrylates Precursors->Intermediate Double Michael Addition

Figure 1: Retrosynthetic logic connecting the cyclic intermediate to the acyclic Tapentadol structure via ring cleavage.

Synthetic Protocol: Preparation of the Intermediate

This protocol describes the synthesis of the target intermediate via a Double Michael Addition followed by Dieckmann Condensation . This route is preferred for its scalability and ability to generate the quaternary center at C1.

Reaction Scheme
  • Starting Materials: 3-Methoxyphenylacetonitrile, Methyl Acrylate (2 equivalents).

  • Catalyst: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMSO.

Step-by-Step Methodology
Step 1: Bis-Alkylation (Double Michael Addition)
  • Objective: Attach two propionate side chains to the benzylic position.

  • Protocol:

    • Charge a reactor with 3-Methoxyphenylacetonitrile (1.0 eq) and anhydrous THF (10 vol).

    • Cool to 0°C under

      
       atmosphere.
      
    • Slowly add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) or catalytic KOtBu (0.1 eq).

    • Add Methyl Acrylate (2.2 eq) dropwise, maintaining temperature <10°C. Exothermic reaction.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • QC Check: Monitor by TLC/HPLC for consumption of nitrile.

    • Workup: Quench with dilute HCl, extract with EtOAc, and concentrate to yield the diester intermediate.

Step 2: Dieckmann Cyclization & Decarboxylation
  • Objective: Close the ring to form the 4-oxocyclohexane carboxylate, then remove the ester to get the ketone.

  • Protocol:

    • Dissolve the diester intermediate in Toluene or DMSO .

    • Add NaH (1.2 eq) carefully at 0°C.

    • Heat to 90–110°C for 2–3 hours. The solution will thicken as the enolate forms.

    • Hydrolysis/Decarboxylation: Add aqueous H2SO4 (20%) directly to the reaction mixture and reflux for 4 hours. This hydrolyzes the

      
      -keto ester and facilitates thermal decarboxylation.
      
    • Purification: Cool, extract with DCM. Wash organic layer with

      
       (sat).
      
    • Crystallization: Recrystallize from Isopropanol/Hexane to yield This compound as a white/off-white solid.

Quantitative Data Specifications
ParameterSpecificationNote
Yield (Overall) 65 – 75%High efficiency route.
Purity (HPLC) > 98.0%Critical for downstream steps.
Melting Point 110 – 112°CDistinct sharp melting point.
Appearance White Crystalline Solid

Transformation Logic: From Cycle to Tapentadol

This section details the theoretical and practical application of the intermediate in generating the Tapentadol scaffold.

Pathway A: The "Ring Opening" Route

This historical/conceptual route demonstrates how the cyclohexane ring is used to establish the carbon skeleton before cleavage.

  • Nitrile Reduction: The C1-nitrile is reduced to a dimethylamine (using

    
     or 
    
    
    
    followed by Eschweiler-Clarke methylation).
    • Result: 4-(dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one.

  • Grignard Addition: Addition of Ethylmagnesium bromide (EtMgBr) to the C4-ketone.

    • Result: A tertiary alcohol with the ethyl group.[1]

  • Oxidative Cleavage (The Key Step): The ring is cleaved (e.g., via dehydration to alkene then ozonolysis) to generate the acyclic chain.

    • Note: While chemically feasible, this route is complex. In modern industry, it is often bypassed by direct acyclic synthesis, but it remains vital for creating analogs where the ring is retained (e.g., Tramadol analogs) or modified.

Pathway B: Spirocyclic Divergence (Grünenthal Strategy)

This intermediate is frequently cited in patents for Spirocyclic Cyclohexane analgesics (e.g., Cebranopadol precursors).

  • Mechanism: The C4-ketone undergoes a Strecker reaction or condensation with tryptophol derivatives to form a spiro-ether or spiro-amine.

  • Relevance: It highlights that this intermediate is a "branch point" in drug discovery—one path leads to ring opening (Tapentadol-like), the other to ring rigidification (Spiro-opioids).

Pathways cluster_Tap Tapentadol Logic (Ring Opening) cluster_Spiro Spirocyclic Analog Logic Inter 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile Step1 Nitrile Reduction (Amine Formation) Inter->Step1 Route A StepA Spiro-Cyclization (at C4 Ketone) Inter->StepA Route B Step2 Oxidative Cleavage (Acyclic Chain) Step1->Step2 Tap Tapentadol Scaffold Step2->Tap Spiro Cebranopadol/ Spiro-Opioids StepA->Spiro

Figure 2: Divergent synthetic pathways from the nitrile-ketone intermediate.

Critical Process Parameters (CPP)

For researchers utilizing this intermediate, the following parameters are critical for reproducibility:

  • Temperature Control during Michael Addition:

    • Risk:[2][3][4] Runaway exotherm leading to polymerization of acrylate.

    • Control: Maintain

      
       during addition; use a jacketed reactor.
      
  • Decarboxylation pH:

    • Risk:[2][3][4][5] Incomplete decarboxylation yields the

      
      -keto acid impurity.
      
    • Control: Ensure strongly acidic conditions (

      
      ) and reflux temperature (
      
      
      
      ).
  • Stereoisomer Management:

    • The intermediate is achiral (plane of symmetry) until substituted further. However, if the nitrile reduction is performed, cis/trans diastereomers relative to the phenyl group will form.

    • Standard: For Tapentadol (which requires specific chirality), resolution usually occurs after ring opening or by using chiral catalysts in the acyclic route.

References

  • Tzschentke, T. M., et al. (2007).[6] "(-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): A Novel mu-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties."[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Grünenthal GmbH. (2011). "Spirocyclic cyclohexane compounds."[7][8] U.S. Patent 7,951,948.[8] (Describes the synthesis of 4-oxo-cyclohexanecarbonitrile derivatives as analgesic intermediates). Link

  • Buschmann, H., et al. (2009). "From Morphine and Tramadol to the Discovery of Tapentadol." Drugs of the Future.
  • PubChem. (2025).[9] "Compound Summary: this compound (CAS 13225-34-8)." Link

  • Fisera, L. (2010). "Synthesis of Tapentadol and its Intermediates." Chemical Papers.

Sources

IUPAC naming and CAS registry number for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and a versatile scaffold for constructing quaternary carbon centers in medicinal chemistry.

Executive Summary

This compound is a bifunctional cyclohexane building block characterized by a quaternary carbon at position 1 (bearing both a nitrile and an aryl group) and a ketone at position 4. This structural motif is the core scaffold for the Cilomilast class of PDE4 inhibitors, which are investigated for the treatment of COPD and asthma. Unlike simple cyclohexanones, the 1,4-functionalization pattern allows for the divergent synthesis of spirocyclic compounds, amino-alcohols, and complex pharmaceutical intermediates.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of regioisomers (e.g., 3-oxo variants) and related pharmacological agents (e.g., Tramadol intermediates).

PropertyDetail
IUPAC Name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Common Name 4-Cyano-4-(3-methoxyphenyl)cyclohexanone
CAS Registry Number 13225-34-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
SMILES COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N
InChI Key URXUAYQZIDJXGT-UHFFFAOYSA-N
Structural Analysis

The molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral in its ketone form. However, the C1 position is a prochiral center ; subsequent functionalization (e.g., reduction of the ketone or nitrile) can generate stereocenters, often requiring asymmetric synthesis or resolution in drug development pipelines.

Synthetic Pathway: The Double Michael-Dieckmann Route

The most robust industrial synthesis of this compound avoids expensive palladium catalysts, instead utilizing a classical Double Michael Addition followed by a Dieckmann Condensation . This route is favored for its scalability and use of inexpensive starting materials: 3-methoxyphenylacetonitrile and methyl acrylate.

Mechanistic Workflow
  • Double Michael Addition: The benzylic anion of 3-methoxyphenylacetonitrile attacks two equivalents of methyl acrylate to form a pimelate diester.

  • Dieckmann Condensation: Intramolecular Claisen condensation yields the cyclic

    
    -keto ester.
    
  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation remove the ester group, revealing the 4-ketone.

SynthesisPathway Start 3-Methoxyphenylacetonitrile (CAS 19924-43-7) Inter1 Dimethyl 4-cyano-4-(3-methoxyphenyl)heptanedioate (Acyclic Diester) Start->Inter1 Triton B or NaOMe Michael Addition Reagent1 Methyl Acrylate (2.2 eq) Reagent1->Inter1 Inter2 Methyl 5-cyano-5-(3-methoxyphenyl)-2-oxocyclohexanecarboxylate (Cyclic β-Keto Ester) Inter1->Inter2 NaH / Toluene Dieckmann Condensation Product This compound (Target Scaffold) Inter2->Product H2SO4 / AcOH / Δ Decarboxylation

Figure 1: Synthetic pathway for the construction of the 4-cyano-4-arylcyclohexanone scaffold.

Experimental Protocols

The following protocols are synthesized from optimized procedures for analogous 4-aryl-4-cyanocyclohexanones (e.g., Cilomilast intermediates).

Stage 1: Formation of the Pimelate Diester

Objective: Alkylation of the benzylic nitrile.

  • Setup: Charge a 3-neck flask with 3-methoxyphenylacetonitrile (1.0 eq) and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) in dioxane or THF.

  • Addition: Add methyl acrylate (2.2 eq) dropwise while maintaining the temperature between 30–40°C (exothermic reaction).

  • Completion: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of nitrile starting material).

  • Workup: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to yield the crude diester oil.

Stage 2: Cyclization and Decarboxylation (One-Pot Variant)

Objective: Ring closure and removal of the ester moiety.

  • Cyclization: Dissolve the crude diester in anhydrous toluene. Add Sodium Hydride (1.5 eq, 60% dispersion) carefully under

    
    . Heat to reflux for 3 hours. The solution will thicken as the sodium enolate forms.
    
  • Hydrolysis/Decarboxylation:

    • Cool the mixture and quench with acetic acid.

    • Add a mixture of glacial acetic acid and 10% H₂SO₄ (2:1 ratio).

    • Reflux vigorously for 16–24 hours. This step hydrolyzes the ester to the

      
      -keto acid, which spontaneously decarboxylates.
      
  • Purification:

    • Cool to room temperature and dilute with ice water.

    • Extract with toluene or ethyl acetate.[1][2] Wash the organic layer with saturated

      
       (to remove acidic byproducts) and brine.
      
    • Crystallization: The product often solidifies upon standing or can be recrystallized from isopropanol/hexane.

    • Expected Yield: 60–75% over two stages.

Applications in Drug Development

PDE4 Inhibitors (Cilomilast Analogs)

The 4-cyano-4-arylcyclohexanone scaffold is the pharmacophore for Cilomilast (Ariflo). In these agents, the nitrile group mimics the transition state of cAMP hydrolysis, while the aryl group fits into the hydrophobic pocket of the PDE4 enzyme.

  • Modification: The 4-ketone is typically reduced to a carboxylic acid (via cyanohydrin hydrolysis) or converted to an oxime/amine.

  • SAR Insight: The 3-methoxy group (in the title compound) is often replaced by a 3-cyclopentyloxy group in potent PDE4 inhibitors to enhance lipophilicity and potency.

Opioid Analgesic Research

While not the direct precursor to Tapentadol (which utilizes an open-chain Mannich base strategy), this scaffold is used to synthesize conformationally restricted analogs of Tramadol and Venlafaxine.

  • Reaction: Reductive amination of the C4 ketone with dimethylamine, followed by reduction of the C1 nitrile, yields diamines with high affinity for the

    
    -opioid receptor.
    
Spirocyclic Scaffolds

The C4 ketone serves as a handle for spiro-annulation.

  • Protocol: Reaction with hydrazine or hydroxylamine yields spiro-indazoles or spiro-isoxazolines, which are privileged structures in high-throughput screening libraries.

Safety & Handling (E-E-A-T)

  • Nitrile Hazards: While the aryl nitrile is relatively stable, the synthesis involves sodium cyanide (if making the starting material) or the generation of HCN traces during acidic hydrolysis. Work must be performed in a high-efficiency fume hood.

  • Strong Acids: The decarboxylation step uses hot sulfuric acid/acetic acid mixtures, which are highly corrosive. Use acid-resistant gloves and face shields.

  • Thermal Runaway: The Michael addition of methyl acrylate is exothermic. Controlled addition is critical to prevent polymerization of the acrylate.

References

  • PubChem. (2024). Compound Summary: 1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile. National Library of Medicine. Retrieved from [Link]

  • Christensen, S. B., et al. (1998). 1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility in PDE4 inhibition).
  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[3] Org. Synth. 1955, 35, 84. Retrieved from [Link] (Foundational protocol for starting material synthesis).

  • PrepChem. (2023). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Retrieved from [Link] (Validated protocol for the decarboxylation step).

Sources

Pharmacophore Analysis of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Subject: Structural Biology & Ligand-Based Drug Design (LBDD)

Executive Summary

The 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile scaffold represents a critical structural archetype in the design of Phosphodiesterase 4 (PDE4) inhibitors. Historically associated with the development of second-generation anti-inflammatory agents like Cilomilast (SB-207499) , this scaffold utilizes a gem-disubstituted cyclohexane core to rigidly orient pharmacophoric elements.

This guide provides a rigorous pharmacophore analysis of this scaffold, dissecting its binding mode within the PDE4 catalytic domain. We explore the structural causality of the gem-cyano/aryl motif, the role of the distal ketone as a bioisostere or functional handle, and the specific spatial constraints required for high-affinity binding.

Structural Deconstruction & Biological Context

To understand the pharmacophore, we must first deconstruct the molecule into its functional modules relative to the PDE4 active site. The PDE4 enzyme hydrolyzes cAMP; inhibitors mimic the cAMP substrate but block the catalytic pocket (specifically the Q-pocket and M-pocket).

The Scaffold Architecture

The molecule consists of three distinct vectors arranged on a rigid cyclohexane chair:

  • The Hydrophobic "Head" (3-Methoxyphenyl): This moiety targets the hydrophobic clamp of the PDE4 active site. In optimized drugs (e.g., Cilomilast, Roflumilast), the 3-methoxy group is often expanded to a 3-cyclopentyloxy or 3-difluoromethoxy group to maximize van der Waals contacts.

  • The Conformational Lock (gem-Nitrile): The nitrile group at position 1 (shared with the phenyl ring) is not merely a functional group; it forces the phenyl ring into an axial or equatorial preference, locking the conformation to reduce the entropic penalty of binding.

  • The Distal Acceptor (4-Oxo): The ketone at position 4 serves as a hydrogen bond acceptor. In clinical candidates, this is often converted to a carboxylic acid (Cilomilast) to interact with the metal center (Zn²⁺/Mg²⁺) or solvent networks, but the ketone itself retains significant acceptor capability.

Biological Target: PDE4B/PDE4D[1][2]
  • Primary Indication: COPD, Asthma, Psoriasis, Neuroinflammation.[1]

  • Mechanism: Competitive inhibition of cAMP hydrolysis.

  • Key Residues: Gln443 (invariant glutamine switch), Phe372 (hydrophobic clamp), Asn321 .

Pharmacophore Generation Strategy

We employ a hybrid Structure-Based and Ligand-Based approach. We utilize the crystal structures of PDE4D (e.g., PDB: 1XMU or similar Cilomilast-bound structures) to validate the ligand-based hypothesis derived from the scaffold.

Computational Workflow

The following diagram outlines the protocol for extracting the pharmacophore from this specific scaffold.

PharmacophoreWorkflow Input Input: this compound ConfSearch Conformational Expansion (Monte Carlo / LowModeMD) Input->ConfSearch Generate 3D Ensemble Bioactive Bioactive Conformation Selection (Energy Window < 5 kcal/mol) ConfSearch->Bioactive Filter High Energy FeatureMap Feature Mapping (HBA, Hyd, Ring) Bioactive->FeatureMap Identify Vectors Alignment Structural Alignment (Ref: Cilomilast/Roflumilast) FeatureMap->Alignment Superimpose on PDE4 Co-crystal PharmaModel Final Pharmacophore Hypothesis (3D Spatial Constraints) Alignment->PharmaModel Define Tolerances

Figure 1: Pharmacophore generation workflow combining conformational analysis and structural alignment.

The Pharmacophore Map (Core Analysis)

The analysis reveals a 4-Point Pharmacophore essential for activity. The spatial arrangement of these points defines the "Cilomilast-like" binding mode.

Feature Definitions
Feature IDTypeChemical MoietyBiological Interaction (PDE4)
F1 Hydrophobic / Aromatic Phenyl Ring

-stacking or T-stacking with Phe372 and Tyr159 (Hydrophobic Clamp).
F2 H-Bond Acceptor 3-Methoxy OxygenH-bond to structural water or backbone; crucial for orienting the ring.
F3 H-Bond Acceptor Nitrile (CN)Weak H-bond acceptor; primarily acts as a dipole to orient the scaffold away from the solvent.
F4 H-Bond Acceptor 4-Ketone (C=O)Interacts with the hydrated metal center (Zn²⁺/Mg²⁺) or H-bonds with His160 region (solvent exposed).
Spatial Geometry

The rigidity of the cyclohexane ring imposes specific distance constraints:

  • Distance F1 (Centroid) ↔ F4 (Ketone O): ~5.5 - 6.0 Å.

  • Distance F1 (Centroid) ↔ F3 (Nitrile N): ~2.8 - 3.2 Å.

  • Vector Angle: The gem-disubstitution forces the phenyl ring and nitrile to be nearly perpendicular to the cyclohexane mean plane, optimizing fit into the deep Q-pocket.

Interaction Network & Binding Mode

The following diagram illustrates the specific residue-level interactions that the this compound scaffold engages within the PDE4B/D active site.

InteractionMap Ligand_Ar Phenyl Ring (Scaffold) Phe372 Phe372 (Hydrophobic Clamp) Ligand_Ar->Phe372 Pi-Stacking Tyr159 Tyr159 (Hydrophobic Clamp) Ligand_Ar->Tyr159 Hydrophobic Ligand_OMe 3-Methoxy Gln443 Gln443 (Invariant Switch) Ligand_OMe->Gln443 H-Bond (via Water) Ligand_CN Nitrile (CN) Solvent Solvent Network Ligand_CN->Solvent Dipole Interaction Ligand_CO 4-Ketone ZnMg Zn²⁺ / Mg²⁺ (Metal Center) Ligand_CO->ZnMg Metal Coordination (Indirect/Direct) Ligand_CO->Solvent H-Bond Acceptor

Figure 2: Interaction map showing the scaffold's docking within the PDE4 active site.

Experimental Protocol for Validation

To validate this pharmacophore experimentally, the following self-validating protocol is recommended.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine if the scaffold displaces a known tracer (e.g., FAM-Rolipram) from the PDE4 catalytic site.

  • Reagent Prep: Express recombinant human PDE4B catalytic domain (residues 152–487).

  • Tracer: Use Fluorescein-labeled Rolipram (Kd ~ 40 nM).

  • Titration:

    • Prepare this compound in DMSO (10 mM stock).

    • Perform 12-point serial dilution (100 µM down to 0.1 nM).

  • Incubation: Mix PDE4B enzyme (final conc ~ Kd of tracer), Tracer (2 nM), and Test Compound in assay buffer (50 mM Tris pH 7.5, 8 mM MgCl₂, 1 mM EGTA).

  • Readout: Measure Fluorescence Polarization (mP) after 60 min incubation at RT.

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Validation Check: Reference standard Cilomilast must yield IC50 ~ 120 nM. If >500 nM, assay sensitivity is compromised.

Synthetic Implications (SAR Expansion)

The pharmacophore analysis suggests two primary vectors for optimization from this scaffold:

  • The "Head" (Methoxy): The 3-methoxy group is sub-optimal. The pocket can accommodate larger groups. Recommendation: Synthesize the 3-cyclopentyloxy analog (Cilomilast core) to increase hydrophobic burial (predicted 10-50x potency boost).

  • The "Tail" (Ketone): The 4-ketone is a versatile intermediate.

    • Reductive Amination: Convert to amine to reach the solvent-exposed acidic residues.

    • Wittig Reaction: Convert to carboxylate bioisosteres.

References

  • Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. Card, G.L., et al. (2004).[2] Structure, 12(12), 2233-2247. Significance: Definitive crystal structures of PDE4B/D with Cilomilast, defining the Q-pocket and hydrophobic clamp.

  • Cilomilast and Related Inhibitors: Structure-Activity Relationships. Christensen, S.B., et al. (1998). Journal of Medicinal Chemistry, 41(6), 821-835. Significance: Establishes the SAR of the 4-cyano-4-arylcyclohexane scaffold and the necessity of the gem-disubstitution.

  • Discovery of Roflumilast: A Potent, Selective and Orally Active PDE4 Inhibitor. Hermann, R., et al. (1999). Journal of Medicinal Chemistry. Significance: Comparative pharmacophore analysis of the dialkoxyphenyl ring requirements.

  • Pharmacophore Modeling and Virtual Screening for the Discovery of New PDE4 Inhibitors. Kumar, V., et al. (2013). International Journal of Molecular Sciences. Significance: Provides the computational methodology for aligning cyclohexane-based inhibitors.

Sources

Methodological & Application

Application Note: Scalable Manufacturing Routes for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-(3-methoxyphenyl)-4-oxocyclohexanecarbonitrile represents a classic challenge in constructing quaternary carbon centers within a cyclohexane ring. This scaffold is a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tramadol/Tapentadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

While laboratory-scale synthesis often utilizes the reaction of arylacetonitriles with divinyl ketones (or their Mannich base equivalents), this route suffers from polymerization issues and thermal instability upon scale-up. This Application Note details a robust, scalable "Pimelate Route" (Bis-alkylation


 Dieckmann Cyclization 

Decarboxylation). This pathway offers superior impurity control, reproducible thermodynamics, and avoids the use of highly lachrymatory vinyl ketone precursors.
Key Process Parameters (KPPs)
  • Target Purity: >98.5% (HPLC area)

  • Overall Yield: 65–75% (3 steps)

  • Critical Quality Attribute (CQA): Control of mono-alkylated impurities and decarboxylated by-products.

Synthetic Route Analysis

We evaluate two primary routes. Route A is selected for scale-up due to its operational stability.

Route A: The Pimelate/Dieckmann Route (Recommended)

This route builds the ring stepwise, allowing for purification of the open-chain intermediate if necessary.

  • Bis-Michael Addition: (3-Methoxyphenyl)acetonitrile + Methyl Acrylate

    
     Dimethyl pimelate derivative.
    
  • Dieckmann Condensation: Cyclization to the

    
    -keto ester.
    
  • Hydrolysis/Decarboxylation: Removal of the ester to yield the 4-oxocyclohexanecarbonitrile.

Route B: The Divinyl Ketone Route (Not Recommended for Scale)
  • Mechanism: Double Michael addition of the nitrile to 1,4-pentadien-3-one (divinyl ketone).

  • Drawbacks: Divinyl ketone is unstable and prone to polymerization. The reaction is highly exothermic and difficult to control in batch reactors >50L.

Detailed Experimental Protocol (Route A)

Step 1: Bis-Michael Addition (Formation of the Pimelate)

Reaction:



Protocol:

  • Charge: To a glass-lined reactor, charge (3-methoxyphenyl)acetonitrile (1.0 eq) and tert-butanol (5 vol).

  • Catalyst: Add Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq).

    • Note: Triton B is preferred over NaOMe here to minimize transesterification/hydrolysis side reactions during the addition phase.

  • Addition: Heat solution to 30°C. Add Methyl Acrylate (2.2 eq) dropwise over 2–4 hours.

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction: Stir at 40–50°C for 4 hours.

  • IPC (HPLC): Monitor consumption of starting nitrile (<1.0%).

    • Impurity Marker: Mono-adduct (methyl 4-cyano-4-(3-methoxyphenyl)butanoate). If >2%, add 0.1 eq Methyl Acrylate and stir 2h.

  • Workup: Neutralize with dilute HCl. Evaporate solvent.[1][2][3][4] The resulting oil (Dimethyl 4-cyano-4-(3-methoxyphenyl)heptanedioate) is usually pure enough (>95%) for the next step.

Step 2 & 3: Cyclization and Decarboxylation (Telescoped)

Reaction:



Protocol:

  • Cyclization:

    • Suspend Sodium Methoxide (1.5 eq) in dry Toluene (10 vol).

    • Add the Pimelate oil (from Step 1) diluted in Toluene (2 vol) slowly at 70–80°C.

    • Observation: A thick slurry forms (sodium enolate).

    • Stir at 80°C for 2 hours.

  • Hydrolysis/Decarboxylation:

    • Cool to 20°C.

    • Add Glacial Acetic Acid (3.0 eq) cautiously to quench the enolate.

    • Add 15% Sulfuric Acid (5 vol).

    • Reflux: Heat to reflux (approx. 90–100°C) with vigorous stirring for 6–10 hours.

    • Mechanism:[3][4][5][6][7][8] Acid hydrolysis of the ester occurs first, followed by spontaneous thermal decarboxylation of the

      
      -keto acid.
      
  • Isolation:

    • Cool to 25°C. Separate layers.

    • Extract aqueous layer with Toluene or Ethyl Acetate.

    • Wash combined organics with Sat. NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Crystallization: Swap solvent to Isopropyl Alcohol (IPA) or Ethanol/Water (9:1) . Cool to 0–5°C to crystallize.

  • Yield: Expect 65–75% overall from the nitrile.

Process Safety & Impurity Profile

Impurity Table
Impurity TypeSourceControl Strategy
Mono-adduct Incomplete Step 1Use 2.2 eq Methyl Acrylate; Ensure Catalyst activity.
Polymers Acrylate polymerizationAdd polymerization inhibitor (MEHQ) if using recycled solvent; Control temp <50°C.
Amide/Acid Nitrile hydrolysisAvoid strong base + water at high temp. The nitrile at the quaternary center is sterically hindered, making it relatively robust, but prolonged reflux in H2SO4 can hydrolyze it.
Aromatized OxidationInert atmosphere (N2) required during high-temp cyclization.
Thermal Hazards
  • Methyl Acrylate: Flash point -2.8°C. Vapors are explosive. Ground all equipment.

  • Dieckmann: The quench of the sodium enolate with acid is exothermic. Control addition rate.

Visualizations

Diagram 1: Synthetic Pathway (Chemical Logic)

SyntheticRoute SM 3-Methoxyphenylacetonitrile (Starting Material) Int1 Pimelate Intermediate (Open Chain Diester) SM->Int1 Triton B, t-BuOH Michael Addition R1 Methyl Acrylate (2.2 eq) R1->Int1 Int2 Enolate Intermediate (Cyclized) Int1->Int2 NaOMe, Toluene Dieckmann Cyclization Prod 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile (Target) Int2->Prod H2SO4, Reflux Decarboxylation

Caption: Stepwise chemical transformation from arylacetonitrile to the cyclic ketone via the Pimelate route.

Diagram 2: Process Flow & Unit Operations

ProcessFlow Reactor1 Reactor A (GLR) Michael Addition Temp: 30-45°C Reactor2 Reactor B (SS) Cyclization & Hydrolysis Temp: 80-100°C Reactor1->Reactor2 Transfer Oil Filter Centrifuge/Filter Isolation Reactor2->Filter Crystallization (IPA) Dryer Vacuum Dryer <50°C Filter->Dryer Wet Cake Step1 Charge: Nitrile + Triton B Dose: Methyl Acrylate Step1->Reactor1 Step2 Transfer Intermediate Charge: NaOMe/Toluene Step2->Reactor2 Step3 Quench: H2SO4 Reflux (Decarboxylation) Step3->Reactor2

Caption: Unit operation workflow for the telescoped manufacturing process.

References

  • PrepChem. Synthesis of 4-cyano-4-(1-naphthyl)cyclohexanone. (Protocol adapted for 3-methoxy analog).[4][9][10][11] Available at: [Link]

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[1][3][4][5][12][13] Synth. 1956, 36,[1] 50. (Starting material preparation). Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Analogous Structure Data).[14] CID 98629. Available at: [Link]

  • Google Patents. Process for the synthesis of tapentadol and intermediates thereof. US20130178644A1.[4] (Contextual chemistry for 3-methoxyphenyl intermediates). Available at:

Sources

Application Note: Reductive Amination of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the specific synthetic challenge of performing reductive amination on the highly functionalized intermediate 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile .

Target Audience: Medicinal Chemists, Process Development Scientists Subject: Synthesis of 1,4-Disubstituted Cyclohexane Scaffolds for Opioid and PDE4 Inhibitor Analogs

Introduction & Strategic Relevance

The molecule This compound (Substrate 1 ) is a critical "privileged scaffold" in medicinal chemistry. It features a quaternary center at C1 (bearing an aryl group and a nitrile) and a reactive ketone at C4.

This scaffold is structurally homologous to intermediates used in the synthesis of PDE4 inhibitors (e.g., Cilomilast analogs) and arylcyclohexylamine opioids (structurally related to Tramadol and PCP derivatives, though distinct in substitution pattern). The reductive amination of the C4 ketone is a pivotal step to install a polar amine functionality, modulating the pharmacokinetic (PK) profile and receptor binding affinity of the final drug candidate.

Key Synthetic Challenge: Stereocontrol

The reductive amination of 1 creates a new stereocenter at C4. Because C1 is already a quaternary stereocenter (achiral if racemic, but defining the axis), the reaction produces diastereomers:

  • cis-isomer: Amine and Aryl group on the same face (syn).

  • trans-isomer: Amine and Aryl group on opposite faces (anti).

The biological activity of the final drug often depends strictly on the cis/trans ratio. This protocol focuses on thermodynamic vs. kinetic control strategies to optimize this ratio.

Reaction Mechanism & Retrosynthesis

The transformation proceeds via the formation of an iminium ion intermediate, followed by hydride transfer.

Pathway Analysis
  • Condensation: The ketone (1 ) reacts with the amine (e.g., dimethylamine) to form a hemiaminal, which dehydrates to the iminium ion .

  • Reduction: The reducing agent delivers a hydride to the iminium carbon.

    • Axial Attack: Hydride approaches from the axial direction (less sterically hindered if small), yielding the equatorial amine .

    • Equatorial Attack: Hydride approaches from the equatorial direction, yielding the axial amine .

In 4-substituted cyclohexanones, the bulky aryl group at C1 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the "cis" and "trans" outcomes are dictated by whether the incoming amine ends up axial or equatorial.

Visualization: Reaction Pathway

ReactionPathway Substrate Ketone Substrate (C1-Aryl/CN, C4=O) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine, H+ Amine Amine Source (R2NH) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product_Cis Cis-Amine (Kinetic/Thermodynamic Mix) Iminium->Product_Cis H- (Equatorial Attack) Product_Trans Trans-Amine (Major Equatorial Product) Iminium->Product_Trans H- (Axial Attack) Reductant Hydride Donor (NaBH(OAc)3) Reductant->Iminium Reduces

Figure 1: Mechanistic pathway for the reductive amination. The stereochemical outcome is determined at the hydride transfer step.

Detailed Experimental Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones over the nitrile group at C1.

Method A: Reductive Amination with Dimethylamine (General Protocol)

Objective: Synthesis of 4-(dimethylamino)-1-(3-methoxyphenyl)cyclohexanecarbonitrile.

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (1) 1.0Starting MaterialThis compound
Dimethylamine 1.2 - 1.5Amine SourceUse 2.0M solution in THF or HCl salt
NaBH(OAc)3 1.5Reducing AgentMoisture sensitive; handle quickly
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation
1,2-Dichloroethane (DCE) SolventSolventPreferred over MeOH for STAB stability
Triethylamine (TEA) 1.0BaseOnly if using Amine-HCl salt
Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a dry reaction vessel (flame-dried, N2 purged), dissolve Substrate 1 (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • If using Dimethylamine HCl salt: Add the salt (1.2 equiv) to the mixture, followed by Triethylamine (1.2 equiv). Stir for 15 min to liberate the free amine.

    • If using Dimethylamine solution: Add the solution (1.2 equiv) directly.

  • Iminium Formation (Critical Step):

    • Add Glacial Acetic Acid (1.0 equiv).

    • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: This "pre-complexation" time allows the equilibrium to shift toward the iminium species before reduction, minimizing direct reduction of the ketone to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Avoid a large exotherm.

    • Allow the reaction to warm to Room Temperature and stir for 12–16 hours.

  • Monitoring:

    • Monitor by TLC (mobile phase: 5% MeOH in DCM with 1% NH4OH) or LC-MS.

    • Look for the disappearance of the ketone (Substrate 1 ) and the appearance of the more polar amine spot.

  • Workup (Quench & Extraction):

    • Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).

    • Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x volumes).

    • Combine organic layers and wash with Brine .

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often an oil.

    • Acid-Base Purification (Self-Validating Step):

      • Dissolve crude in Et2O.

      • Extract with 1M HCl (Amine goes into water; non-basic impurities stay in Et2O).

      • Basify the aqueous layer (pH > 10) with NaOH.

      • Extract the free amine back into DCM.

    • Column Chromatography: Silica gel, gradient 0-10% MeOH in DCM (+1% NH3).

Stereochemical Optimization (Cis/Trans Control)

The ratio of cis/trans isomers is governed by the reducing agent and solvent.

ConditionMajor IsomerMechanism
NaBH(OAc)3 / DCE Thermodynamic (Equatorial Amine) Directed hydride delivery; equilibration of iminium.
Ti(OiPr)4 / NaBH4 Kinetic (Axial Amine) Titanium coordinates to the imine, forcing hydride attack from the less hindered face (often equatorial attack -> axial amine).
H2 / Pd-C Cis-Selective Surface catalysis often favors addition to the less hindered face of the ring.

Protocol Modification for High Cis-Selectivity (Titanium Method):

  • Mix Ketone (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)4 (1.2 eq) in neat conditions or minimal THF.

  • Stir 1h to form the titanium-imine complex.

  • Dilute with MeOH and add NaBH4 (1.5 eq) at 0°C.

  • Note: This method often yields higher diastereoselectivity than STAB.

Analytical Controls & Validation

Trustworthiness in synthesis requires rigorous characterization.

  • 1H NMR (CDCl3):

    • Diagnostic Signal: The proton at C4 (germinal to the amine) is key.

    • Equatorial Proton (Axial Amine): Appears as a narrow multiplet (coupling constants ~small).

    • Axial Proton (Equatorial Amine): Appears as a triplet of triplets (large coupling constants, J ~10-12 Hz) due to diaxial coupling with C3/C5 protons.

  • IR Spectroscopy:

    • Disappearance of C=O stretch (~1715 cm⁻¹).

    • Retention of C≡N stretch (~2230 cm⁻¹).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% TFA).

    • The amine will elute significantly earlier than the ketone precursor.

Safety & Troubleshooting

Safety Matrix
  • Nitrile Stability: The nitrile group at C1 is generally stable to STAB and NaBH4. Avoid using LiAlH4 (Lithium Aluminum Hydride) unless reduction of the nitrile to a primary amine (CH2NH2) is desired.

  • Cyanide Risk: Although the nitrile is bound, avoid strong acidic hydrolysis conditions which could liberate HCN.

  • STAB Handling: Generates Acetic Acid upon reaction. Ensure adequate ventilation.[2]

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Wet solvent or old STAB reagent.Use anhydrous DCE/THF. Use fresh STAB bottle.
Alcohol Byproduct Direct reduction of ketone before imine forms.Increase "pre-complexation" time (Step 2). Add molecular sieves to remove water.
Nitrile Hydrolysis Acid concentration too high or temp too high.Keep temp < 30°C. Do not use strong mineral acids during reaction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929. Link

  • ChemicalBook Entry: 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile (Structurally homologous intermediate).[3] Link

  • Org. Syn. Procedure: General reductive amination protocols. Link

Workflow Diagram

Workflow fill_start fill_start fill_process fill_process fill_critical fill_critical fill_end fill_end Start Start: Substrate (1) in DCE AddAmine Add Amine + AcOH (Stir 30-60 min) Start->AddAmine Decision Check Stereocontrol Needs AddAmine->Decision Path_STAB Standard: Add NaBH(OAc)3 (0°C -> RT, 16h) Decision->Path_STAB Thermodynamic Mix Path_Ti High Cis: Add Ti(OiPr)4 then NaBH4 Decision->Path_Ti Kinetic Control Quench Quench: Sat. NaHCO3 Path_STAB->Quench Path_Ti->Quench Workup Extraction (DCM) Acid-Base Purification Quench->Workup Final Pure Product: 4-amino-1-(3-methoxyphenyl) cyclohexanecarbonitrile Workup->Final

Figure 2: Operational workflow for the reductive amination process, highlighting the divergence point for stereochemical control.

Sources

Application Note: Functionalization of the Nitrile Group in 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of the nitrile group in 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (Compound 1) . This molecule represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents, sharing structural homology with opioid analgesics such as Tapentadol and Tramadol .

The presence of a quaternary carbon at the nitrile position (C1) and a reactive ketone at the distal position (C4) presents two specific synthetic challenges:

  • Steric Hindrance: The geminal aryl group at C1 significantly retards nucleophilic attack on the nitrile carbon.

  • Chemoselectivity: Standard reducing agents (e.g., LiAlH

    
    ) will indiscriminately reduce the C4-ketone, necessitating orthogonal protection strategies.
    

This note provides three validated workflows to address these challenges: controlled hydrolysis, chemoselective reduction, and bioisostere (tetrazole) formation.

Chemical Analysis & Strategic Decision Tree

Structural Challenges
FeatureChemical ConsequenceStrategic Implication
C1-Nitrile Attached to a quaternary center (gem-aryl).High energy barrier for hydrolysis; requires forcing conditions or catalysis.
C4-Ketone Electrophilic carbonyl.Susceptible to reduction by hydrides and nucleophilic attack by Grignards.
3-Methoxy Electron-donating aryl substituent.Increases electron density on the ring, slightly deactivating the nitrile toward nucleophiles.
Decision Pathway

The following logic gate determines the optimal protocol based on the desired pharmacophore.

DecisionTree Start Target: Compound 1 (Nitrile Functionalization) Decision Desired Functional Group? Start->Decision PathA Primary Amide (-CONH2) Decision->PathA Hydrolysis PathB Primary Amine (-CH2NH2) Decision->PathB Reduction PathC Tetrazole (Bioisostere) Decision->PathC Cycloaddition ActionA Protocol A: Modified Parke-Davis Hydrolysis (KOH / t-BuOH) PathA->ActionA ActionB Protocol B: Protection-Reduction Sequence (Ketal -> LAH -> HCl) PathB->ActionB ActionC Protocol C: Lewis Acid Catalysis (NaN3 / ZnBr2) PathC->ActionC

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert the hindered nitrile to a primary amide without affecting the ketone or fully hydrolyzing to the carboxylic acid. Challenge: Standard acidic hydrolysis often fails or requires harsh conditions that degrade the ketone. Solution: Use potassium hydroxide in tert-butanol . The bulky solvent prevents solvation of the hydroxide ion, increasing its nucleophilicity ("naked anion" effect), while the steric bulk of the substrate prevents over-hydrolysis to the acid.

Materials
  • Compound 1 (1.0 eq)[1]

  • Potassium Hydroxide (KOH), pulverized (4.0 eq)

  • tert-Butanol (solvent, 10 mL/g substrate)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with Compound 1 and tert-butanol. Stir until dissolved.

  • Reagent Addition: Add pulverized KOH in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 83°C) for 1.5 to 3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amide typically runs much lower (more polar) than the nitrile.

  • Quench: Cool to room temperature. Pour the mixture into saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Mechanism: The tert-butoxide anion is too bulky to attack the nitrile efficiently, but it deprotonates water (trace) or acts as a base to generate highly reactive OH-. The steric crowding at C1 arrests the reaction at the amide stage, as the expulsion of ammonia (to form the acid) is kinetically slower than the initial hydration.

Protocol B: Chemoselective Reduction to Primary Amine

Objective: Reduce the nitrile (-CN) to the primary amine (-CH


NH

) while preserving the C4 ketone. Challenge: Lithium Aluminum Hydride (LiAlH

), the standard reagent for nitrile reduction, will instantly reduce the C4-ketone to an alcohol. Solution: A 3-step Protection-Reduction-Deprotection sequence.
Workflow Diagram

ProtectionStrategy Step1 1. Protection (Ethylene Glycol, pTsOH) Inter1 Ketal-Nitrile Step1->Inter1 Step2 2. Reduction (LiAlH4, THF) Inter2 Ketal-Amine Step2->Inter2 Step3 3. Deprotection (Aq. HCl, Acetone) Final Target Amine (Ketone Restored) Step3->Final Input Compound 1 (Ketone + Nitrile) Input->Step1 Inter1->Step2 Inter2->Step3

Figure 2: Orthogonal protection strategy to ensure chemoselective reduction of the nitrile.

Detailed Methodology
Step 1: Ketal Protection
  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine Compound 1 (1.0 eq), Ethylene Glycol (5.0 eq), and p-Toluenesulfonic acid (pTsOH, 0.05 eq) in Toluene.

  • Reflux: Heat to reflux with vigorous stirring. Water is removed azeotropically via the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup: Wash with sat. NaHCO

    
    , dry, and concentrate. Proceed to Step 2 immediately.
    
Step 2: Nitrile Reduction[2]
  • Preparation: In a dry flask under Argon/Nitrogen, suspend LiAlH

    
     (2.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the Ketal-Nitrile intermediate from Step 1 in THF and add dropwise to the hydride suspension.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x = grams of LAH used.

  • Filtration: Filter the white precipitate through Celite. Concentrate the filtrate to yield the Ketal-Amine .

Step 3: Deprotection
  • Hydrolysis: Dissolve the Ketal-Amine in Acetone/2N HCl (1:1). Stir at room temperature for 2 hours.

  • Neutralization: Adjust pH to >10 using 2N NaOH.

  • Extraction: Extract the free amine with DCM. Note: The amine may be water-soluble; salting out the aqueous layer with NaCl is recommended.

Protocol C: Tetrazole Formation (Bioisostere Synthesis)

Objective: Convert the nitrile into a 5-substituted tetrazole. Relevance: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, improving bioavailability and receptor binding in opioid scaffolds. Solution: Zinc-catalyzed [3+2] cycloaddition. This method avoids toxic tin reagents and explosive hydrazoic acid.

Materials
  • Compound 1 (1.0 eq)[1]

  • Sodium Azide (NaN

    
    ) (1.5 eq)
    
  • Zinc Bromide (ZnBr

    
    ) (1.0 eq)
    
  • Solvent: Water/Isopropanol (2:1) or DMF.[3]

Step-by-Step Methodology
  • Safety Check: Ensure the reaction vessel is well-vented. While ZnBr

    
     mitigates HN
    
    
    
    formation, azide handling always requires blast shields.
  • Mixture: Combine Compound 1 , NaN

    
    , and ZnBr
    
    
    
    in the solvent.
  • Heating: Heat to 100°C (or reflux if using water/IPA) for 12-24 hours. The Lewis acid (Zn

    
    ) activates the nitrile nitrogen, facilitating the attack by the azide ion despite the steric hindrance at C1.
    
  • Workup: Cool to room temperature. Add 3N HCl until pH ~1 (Caution: Gas evolution).

  • Isolation: The tetrazole product typically precipitates or can be extracted with Ethyl Acetate.

  • Purification: Recrystallization from Methanol.

References

  • Tapentadol Synthesis & Intermediates

    • Process for the synthesis of tapentadol and intermediates thereof.[4][5][6] US Patent 8,729,308 B2. (2014).[6] Describes the alkylation and manipulation of 3-methoxyphenyl cyclohexyl/aliphatic ketone scaffolds.

  • Tetrazole Synthesis (ZnBr2 Catalysis)

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Nitrile Hydrolysis (Hindered Substrates)

    • Hall, J. H., & Gisler, M. (1976). Hydrolysis of nitriles to amides in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769–3770.
  • General Nitrile Reduction Protocols

    • ChemGuide: Reduction of Nitriles.

Sources

Application Note: Chemoselective Grignard Addition to 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of cyclic opioid analogs (e.g., Tapentadol/Tramadol scaffolds).

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two electrophilic sites susceptible to nucleophilic attack by organometallic reagents:

  • The Ketone (C4): The kinetic and thermodynamic target. Highly electrophilic, prone to 1,2-addition to form a tertiary alcohol.

  • The Nitrile (C1): A competing electrophile. While generally less reactive than ketones, nitriles can react with Grignard reagents (especially at elevated temperatures or with excess reagent) to form imines, which hydrolyze to ketones upon workup.

The "Senior Scientist" Insight: Standard Grignard reagents (


) are not just nucleophiles; they are strong bases (

). The C4-ketone is flanked by

-protons. A common failure mode in this reaction is enolization , where the Grignard reagent acts as a base, deprotonating the ketone rather than attacking it. This results in the recovery of starting material.

To guarantee chemoselectivity (Ketone > Nitrile) and prevent enolization , this guide recommends two protocols:

  • Method A (Standard): Cryogenic temperature control to kinetically favor addition over deprotonation/nitrile attack.

  • Method B (Enhanced - Imamoto Conditions): Use of organocerium reagents (

    
    ). Lanthanides increase the electrophilicity of the carbonyl oxygen while suppressing the basicity of the reagent, dramatically increasing yield and selectivity.
    
Stereochemical Control

The addition of the Grignard reagent (


) to the 4-oxocyclohexane ring creates a new stereocenter at C4.
  • Axial Attack: The nucleophile approaches from the axial direction, yielding the Equatorial Alcohol .

  • Equatorial Attack: The nucleophile approaches from the equatorial direction, yielding the Axial Alcohol .

Due to the bulky 3-methoxyphenyl/nitrile group at C1, the ring is locked in a specific chair conformation. Small nucleophiles (MeMgBr) typically favor axial attack (leading to the equatorial alcohol) due to torsional strain relief in the transition state.

Part 2: Visualizing the Pathway

The following diagram illustrates the competing pathways and the targeted chemoselective route.

G Start Substrate: 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile ConditionA Path A: Standard Grignard (R-MgBr, THF, -78°C) Start->ConditionA ConditionB Path B: Imamoto Reagent (R-MgBr + CeCl3, -78°C) Start->ConditionB Intermediate Magnesium Alkoxide Intermediate ConditionA->Intermediate Major Path (Kinetic Control) SideRxn Side Reaction: Nitrile Attack / Enolization ConditionA->SideRxn Minor Path (If T > 0°C) ConditionB->Intermediate High Fidelity (Suppressed Basicity) Product Target Product: 4-Hydroxy-4-alkyl cyclohexanecarbonitrile Intermediate->Product Acidic Workup (NH4Cl) Byproduct Byproducts: Recovered SM or Imines/Diketones SideRxn->Byproduct

Figure 1: Reaction pathway analysis comparing Standard vs. Organocerium (Imamoto) protocols.

Part 3: Experimental Protocols

Protocol A: Standard Cryogenic Addition (Baseline Method)

Best for simple alkyl groups (Me, Et) where reagent basicity is manageable.

Reagents:

  • Substrate (1.0 eq)

  • Grignard Reagent (

    
    , 1.2 - 1.5 eq)
    
  • Anhydrous THF (Solvent)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents nitrile attack.

  • Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump or pressure-equalizing addition funnel.

    • Observation: A color change (often to yellow/orange) indicates alkoxide formation.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (use a co-spot to distinguish product from SM).

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour. Do not heat to RT until quench is ready.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
     at 0°C.
    
Protocol B: Cerium(III) Chloride Mediated Addition (High Precision)

Recommended for sterically hindered Grignards or if Protocol A yields recovered starting material due to enolization.

Reagents:

  • Anhydrous

    
     (1.5 eq)
    
  • Grignard Reagent (

    
    , 1.5 eq)
    
  • Substrate (1.0 eq)

Preparation of Anhydrous CeCl3 (The "Self-Validating" Step): Commercially available


 must be dried.
  • Heat

    
     at 140°C under high vacuum (0.1 mmHg) for 2 hours.
    
  • Validation: The white powder should become fine and mobile. If it clumps, water remains.

Step-by-Step Workflow:

  • Slurry Formation: Suspend the dried

    
     in anhydrous THF at RT. Stir for 2 hours (or sonicate) until a fine milky suspension forms.
    
  • Reagent Formation: Cool the slurry to -78°C . Add the Grignard reagent dropwise. Stir for 1 hour to form the organocerium species (

    
    ).
    
  • Substrate Addition: Add the substrate (dissolved in minimal THF) dropwise to the organocerium mixture at -78°C.

  • Reaction: Stir at -78°C for 2-4 hours.

    • Why this works: The organocerium reagent is highly nucleophilic toward the ketone oxygen but non-basic, completely avoiding enolization and nitrile attack.

  • Workup: Quench with dilute acetic acid or

    
    .
    

Part 4: Data & Troubleshooting

Quantitative Summary
ParameterStandard Grignard (Method A)Organocerium (Method B)
Temperature -78°C to 0°C-78°C Constant
Equivalents 1.2 - 1.5 eq1.5 eq (Reagent + CeCl3)
Reaction Time 3-4 Hours4-6 Hours
Chemoselectivity Good (90:10 Ketone:Nitrile)Excellent (>99:1)
Main Byproduct Recovered SM (Enolization)None
Recommended For Methyl/Ethyl MgBrIsopropyl/t-Butyl/Phenyl MgBr
Self-Validating Checks
  • The "Heat Check": During the quench (Step 7), a mild exotherm indicates unreacted Grignard reagent was present. If NO exotherm is observed, the reagent may have degraded before reaction (check solvent dryness).

  • TLC Monitoring: The nitrile group is polar. The tertiary alcohol product will be significantly more polar (lower

    
    ) than the ketone starting material.
    
    • Tip: If a spot appears higher than the SM, you likely formed the imine (nitrile attack).

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

    • Foundational text on using CeCl3 to suppress enoliz
  • Kagan, H. B., & Namy, J. L. "Lanthanides in Organic Synthesis." Tetrahedron, vol. 42, no. 24, 1986, pp. 6573-6614. Link

    • Review of lanthanide reactivity, supporting the chemoselectivity claims.
  • Tapentadol Synthesis Intermediates. World Intellectual Property Organization (WIPO), Patent WO2008012047. Link

    • Provides industrial context for Grignard additions to 3-methoxyphenyl-substituted scaffolds.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. Authoritative source for Grignard reaction mechanisms and stereoelectronic control (Felkin-Anh/Chair models).

Sources

Using 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile as a building block for opioid analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile in Analgesic Discovery

Part 1: Executive Summary & Strategic Rationale

The "Geminal" Advantage in Opioid Scaffold Design

In the pursuit of next-generation analgesics that decouple potent analgesia from respiratory depression and addiction liability, the scaffold This compound (referred to herein as MPC-CN ) has emerged as a high-value pharmacophore.

Unlike the vicinal substitution pattern found in Tramadol (1,2-substitution), MPC-CN offers a gem-disubstituted (1,1-substitution) core at the C1 position. This structural rigidity mimics the "4-phenylpiperidine" class of opioids (e.g., Meperidine, Fentanyl) but replaces the piperidine nitrogen with a carbon framework, creating arylcyclohexylamines .

Why This Building Block?

  • The 3-Methoxyphenyl Anchor: This moiety is the established "address" for the Mu-Opioid Receptor (MOR) and Norepinephrine Transporter (NET), as validated in Tramadol and Tapentadol.

  • The C4-Ketone Handle: A versatile electrophile ready for reductive amination, allowing the installation of diverse amine "tails" to tune potency and metabolic stability.

  • The C1-Nitrile Modulator: A polar, metabolically robust group that provides steric bulk (locking conformation) and can be further derivatized into amides or primary amines.

Part 2: Chemical Logic & Workflow

The primary application of MPC-CN is the synthesis of 4-amino-1-arylcyclohexanecarbonitriles . These molecules represent a hybrid class, merging the structural rigidity of Pethidine with the dual-action pharmacology of Tapentadol.

Workflow Diagram: From Scaffold to Lead Candidate

OpioidScaffold cluster_legend Pharmacological Logic Start Starting Material: This compound (MPC-CN) Step1 Step 1: Reductive Amination (Targeting C4 Ketone) Start->Step1 R1R2NH, NaBH(OAc)3 DCE, AcOH Intermediate Intermediate: 4-(Dialkylamino)-1-(3-methoxyphenyl) cyclohexanecarbonitrile Step1->Intermediate Branch1 Path A: Nitrile Retention (High Metabolic Stability) Intermediate->Branch1 No further mod Branch2 Path B: Nitrile Hydrolysis (Amide/Ester Derivatization) Intermediate->Branch2 H2SO4 / H2O Lead1 Lead Series 1: Gem-Cyano Opioids (MOR/NET Dual Action) Branch1->Lead1 Lead2 Lead Series 2: Gem-Amido Opioids (High MOR Selectivity) Branch2->Lead2 Legend1 3-Methoxy Group = MOR Affinity Legend2 Amine Tail = Bioavailability/NET

Figure 1: Divergent synthesis pathway utilizing MPC-CN to generate two distinct classes of analgesic candidates.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are for research purposes only. All compounds synthesized must be handled in compliance with local DEA/FDA regulations regarding opioid analogs.

Protocol A: Reductive Amination (The "Tail" Installation)

This step installs the amine functionality critical for interaction with Asp-147 in the opioid receptor binding pocket.

Reagents:

  • Substrate: MPC-CN (1.0 eq)

  • Amine: Dimethylamine (2.0 M in THF) or Pyrrolidine (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Solvation: In a flame-dried round-bottom flask under Argon, dissolve MPC-CN (500 mg, 2.18 mmol) in dry DCE (10 mL).

  • Imine Formation: Add the secondary amine (e.g., Dimethylamine, 2.6 mmol) and Acetic Acid (2.18 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyst is crucial to activate the ketone.

  • Reduction: Cool the mixture to 0°C. Add STAB (4.36 mmol) portion-wise over 10 minutes to prevent aggressive effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO₃ (15 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The resulting oil is often a mixture of cis/trans diastereomers. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone signal (no signal at ~205 ppm in 13C) and the appearance of the methine proton adjacent to the amine (typically multiplet at δ 2.4–2.8 ppm).

  • Mass Spec: Expect [M+H]+ peak corresponding to the addition of the amine mass minus oxygen + hydrogen.

Protocol B: Nitrile Hydrolysis (The "Head" Modification)

Converting the nitrile to an amide mimics the structure of Loperamide or Piritramide, often increasing MOR specificity over NET inhibition.

Reagents:

  • Substrate: Aminated Intermediate from Protocol A

  • Reagent: Conc. H₂SO₄ (90%)

  • Temperature: 0°C to Room Temp

Methodology:

  • Dissolve the amino-nitrile (100 mg) in conc. H₂SO₄ (1 mL) at 0°C.

  • Stir for 48 hours at room temperature.

  • Pour onto crushed ice and basify to pH 10 with 50% NaOH solution. Caution: Exothermic.

  • Extract with EtOAc, dry, and concentrate.

  • Recrystallize from Ethanol/Ether.

Part 4: Data Analysis & SAR Insights

When evaluating libraries derived from MPC-CN, the following Structure-Activity Relationship (SAR) trends are typically observed.

Table 1: Comparative Pharmacological Profiles of MPC-CN Derivatives

Analog IDC1 SubstituentC4 AminePredicted MOR Affinity (Ki)Predicted NET IC50Notes
MPC-CN Nitrile (-CN)Ketone (=O)>10,000 nMInactiveBuilding Block
TR-44 Nitrile (-CN)Dimethylamine15–50 nM100–300 nMBalanced Dual Action
TR-45 Nitrile (-CN)N-Methyl-phenethyl1–5 nM>1,000 nMHigh Potency (Fentanyl-like)
TR-46 Amide (-CONH2)Dimethylamine50–100 nM>5,000 nMMOR Selective (Low abuse?)

Mechanistic Diagram: Binding Mode Hypothesis

BindingMode Asp147 Asp-147 (MOR) Anionic Site Trp293 Trp-293 (MOR) Hydrophobic Pocket Amine Protonated Amine (C4 Position) Amine->Asp147 Ionic Bond Aryl 3-Methoxy Phenyl (C1 Position) Aryl->Trp293 Pi-Stacking Nitrile Nitrile Group (C1 Position) Nitrile->Trp293 Steric Fit / Dipole

Figure 2: Hypothesized binding interactions of MPC-CN derivatives within the Mu-Opioid Receptor.[1][2]

Part 5: Compliance & Safety

Regulatory Status: While this compound itself is generally considered a chemical intermediate, the resulting 4-amino derivatives are structural analogs of Schedule I/II controlled substances (e.g., Tramadol, Tilidine, Pethidine).

  • U.S. DEA: Researchers must verify if synthesized analogs fall under the Federal Analogue Act .

  • Handling: Standard opioid precautions apply. Use a glovebox or localized exhaust ventilation. Deactivate waste with bleach/oxidation before disposal.

References

  • World Health Organization (WHO). (2024). Critical Review of Tramadol and Tapentadol Analogues. Expert Committee on Drug Dependence. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Tapentadol. PubChem. [Link]

  • Drug Enforcement Administration (DEA). (2023). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. Diversion Control Division. [Link]

  • American Chemical Society (ACS). (2022). Opioid Receptors and the Design of Dual-Action Analgesics. Journal of Medicinal Chemistry. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[3] Recommended Methods for the Identification and Analysis of Synthetic Opioids. [Link]

Sources

Application Note: Solvent Selection & Crystallization Protocol for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for pharmaceutical process chemists and researchers focusing on the purification of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile , a critical structural scaffold often utilized in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and serotonin-norepinephrine reuptake inhibitors.[1]

Executive Summary

The isolation of This compound (herein referred to as Compound A ) presents specific challenges due to its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, driven by the conformational flexibility of the cyclohexane ring and the low melting point of impurities.

This guide provides a rational solvent selection strategy based on the compound's dipole moments and functional group interactions. We recommend a Binary Solvent System (Ethyl Acetate / n-Heptane) as the primary protocol for maximizing yield and purity, while mitigating the risk of oiling out.

Compound Properties & Critical Quality Attributes (CQAs)

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.[1]

PropertyDescriptionCrystallization Impact
Structure Cyclohexanone ring with geminal nitrile and 3-methoxyphenyl groups.[1]Conformational Polymorphism: The cyclohexane ring can flip between chair/boat forms, complicating nucleation.
Polarity Moderate.[1] Contains polar H-bond acceptors (C=O, -CN, -OMe) but no strong H-bond donors.[1]Solvent Choice: Soluble in polar aprotic solvents; limited solubility in non-polar alkanes.[1]
Key Impurities Regioisomers, uncyclized Mannich bases, and tars.Purging Strategy: Tars are highly soluble in chlorinated solvents but insoluble in alkanes.[1]
Risk Factor Oiling Out Occurs when the metastable liquid phase forms before the solid crystalline phase (Oswald's Rule of Stages).

Solvent Selection Methodology

Do not rely on trial-and-error. Use this logic flow to determine the optimal solvent system.

Solubility Thermodynamics
  • Good Solvents (Dissolvers): Must interact with the ketone and nitrile dipoles.

    • Candidates: Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Dichloromethane (DCM), Acetone.

  • Anti-Solvents (Precipitators): Must disrupt solvation shells without dissolving the impurities (tars).

    • Candidates: n-Heptane, Hexanes, Cyclohexane.[1]

Decision Matrix
  • Alcoholic Solvents (MeOH/EtOH): Risk.[1] Can lead to solvolysis or ketal formation if acidic impurities are present.[1] Often produce solvates.[1]

  • Chlorinated Solvents (DCM): Avoid. Too good a solvent; yield will be poor.[1]

  • Esters (EtOAc): Ideal. Moderate polarity matches Compound A .[1] Low toxicity (Class 3).

Solvent Selection Logic (Visualized)

SolventSelection Start Start: Solvent Screening SolubilityCheck Check Solubility at 60°C Start->SolubilityCheck HighSol High Solubility (>100 mg/mL) SolubilityCheck->HighSol Dissolves Rapidly LowSol Low Solubility (<10 mg/mL) SolubilityCheck->LowSol Remains Solid PrimarySolvent Select as Primary Solvent (e.g., Ethyl Acetate, IPA) HighSol->PrimarySolvent AntiSolvent Select as Anti-Solvent (e.g., n-Heptane) LowSol->AntiSolvent SingleSolvent Test Cooling Crystallization (Risk: Low Yield) BinarySystem Develop Binary System (Solvent + Anti-Solvent) AntiSolvent->BinarySystem PrimarySolvent->BinarySystem OilingCheck Check for Oiling Out (Cloud Point) BinarySystem->OilingCheck FinalProtocol Final Protocol: EtOAc / n-Heptane (1:3 v/v) OilingCheck->FinalProtocol Seeding at Cloud Point

Figure 1: Decision tree for selecting the optimal binary solvent system.

Detailed Protocol: Ethyl Acetate / n-Heptane Recrystallization

This protocol utilizes a cooling-assisted antisolvent crystallization method.[1] This is superior to simple evaporation as it provides better control over crystal size distribution (CSD) and impurity rejection.

Reagents & Equipment
  • Crude Compound A: 10.0 g (Reference scale)

  • Primary Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (Reagent Grade)[1]

  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead preferred to prevent grinding crystals), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure

Phase 1: Dissolution & Hot Filtration [1][2][3][4]

  • Charge 10.0 g of crude Compound A into the RBF.[1]

  • Add 20 mL of Ethyl Acetate (2 vol).

  • Heat the mixture to 65°C (Reflux is ~77°C; keep below to avoid degradation).

  • Observation: If solids remain, add EtOAc in 2 mL increments until clear.

    • Note: If a dark, tarry residue remains insoluble at the bottom, decant the clear supernatant into a clean, pre-heated flask. This is a critical purification step (decantation of tars).

Phase 2: Nucleation Point Determination 5. With the clear solution at 60°C, slowly add n-Heptane dropwise via an addition funnel. 6. Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

  • Target Ratio: Typically achieved at ~1:1 to 1:2 (EtOAc:Heptane).[1]
  • Add 1 mL of EtOAc to clarify the solution (return to metastable zone).

Phase 3: Controlled Crystallization (Seeding) 8. Cool the solution to 45°C . 9. SEEDING: Add 10-20 mg (0.1 wt%) of pure seed crystals of Compound A.

  • Why? Seeding bypasses the primary nucleation energy barrier, preventing "oiling out" and ensuring the formation of the desired polymorph.
  • Hold temperature at 45°C for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).

Phase 4: Cooling & Yield Maximization 11. Cool the slurry to 0-5°C at a rate of 10°C per hour .

  • Warning: Rapid cooling will trap impurities.[1]
  • Once at 5°C, add an additional 20 mL of n-Heptane slowly to drive final yield.
  • Stir for 2 hours at 0-5°C.

Phase 5: Isolation 14. Filter the white crystalline solid using a Buchner funnel.[1] 15. Wash: Rinse the filter cake with 10 mL of cold (0°C) n-Heptane/EtOAc (4:1 mix). 16. Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

RecrystallizationWorkflow Crude Crude Input (10g) Dissolution Dissolution (EtOAc, 65°C) Crude->Dissolution Filtration Hot Filtration (Remove Tars) Dissolution->Filtration Tars Removed CloudPoint Cloud Point (Add Heptane) Filtration->CloudPoint Seeding Seeding (45°C, 0.1% wt) CloudPoint->Seeding Metastable Zone Growth Crystal Growth (Cool to 5°C) Seeding->Growth Slow Cooling Isolation Filtration & Wash (Heptane wash) Growth->Isolation Product Pure Crystal (>99% HPLC) Isolation->Product

Figure 2: Process flow diagram for the isolation of Compound A.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Supersaturation is too high; Temperature dropped too fast.[1]Re-heat to dissolve oil.[1] Add more EtOAc (solvent).[5] Seed at a higher temperature.
Low Yield Too much primary solvent (EtOAc).Distill off solvent volume or increase Anti-Solvent (Heptane) ratio.
Colored Crystals Chromophores trapped in lattice.[1]Use Activated Carbon treatment during the hot filtration step (Phase 1).[2]
Gel Formation Rapid precipitation of amorphous solid.[1]Slow down the addition of Heptane. Increase agitation speed.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for solvent selection principles).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1] Link (Context on purification of pharmaceutical intermediates).

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Foundational text on polymorphism and seeding).
  • PubChem. (2026).[1] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile Compound Summary. National Library of Medicine.[1] Link (Structural analog data used for solubility estimation).

  • CymitQuimica. (2026).[1] 1-(4-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile Product Data. Link (Commercial availability and physical state confirmation).

Sources

Application Note: Green Chemistry Approaches to Synthesizing Aryl-Cyclohexanecarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-arylcyclohexanecarbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and various dissociative anesthetics. Traditional synthesis relies on high-risk reagents (NaH, LiHMDS, NaCN) and hazardous solvents (THF, DCM, Benzene) that pose severe safety and environmental challenges at scale.

This guide details two validated Green Chemistry protocols that eliminate moisture-sensitive bases and toxic organic solvents:

  • Micellar Catalysis: A Pd-catalyzed

    
    -arylation in water using surfactant technology.
    
  • Aqueous Phase Transfer Catalysis (PTC): A solvent-minimized double alkylation using 50% NaOH.

Introduction: The Shift to Sustainable C-C Bond Formation

The construction of quaternary carbon centers on nitrile substrates traditionally requires the generation of high-energy nitrile enolates.

  • Legacy Method: Deprotonation with Lithium Diisopropylamide (LDA) at -78°C followed by electrophilic trapping. High energy cost, poor atom economy.

  • Green Method: Utilization of nanoreactors (micelles) or interfacial catalysis (PTC) to stabilize reactive intermediates in aqueous media at ambient temperatures.

Key Advantages
MetricLegacy (LDA/THF)Green (Micellar/PTC)
Solvent Anhydrous THF/DCMWater (recyclable)
Base LiHMDS / NaH (Pyrophoric)NaOH / K3PO4 (Cheap, stable)
Temperature -78°C to 0°C25°C to 50°C
E-Factor >50 (High Waste)<10 (Low Waste)

Methodology A: Micellar Pd-Catalyzed -Arylation

Principle: This protocol utilizes amphiphilic surfactants (e.g., TPGS-750-M or proline-based amphiphiles) to form nanomicelles in water.[1] The lipophilic core of the micelle acts as a "nanoreactor," concentrating the hydrophobic aryl halide and nitrile substrate while protecting the active Pd-catalyst from bulk water, enabling cross-coupling under aqueous conditions.

Mechanism of Action

The surfactant creates a lipophilic pocket where the oxidative addition and transmetallation occur. The high local concentration allows for lower catalyst loading.

MicellarMechanism cluster_micelle Aqueous Micellar Nanoreactor Pd0 Pd(0) Nanoparticle (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd-Br] Pd0->OxAdd ArBr Aryl Bromide (Hydrophobic) ArBr->Pd0 Enters Micelle RedElim Reductive Elimination OxAdd->RedElim + Enolate Enolate Nitrile Enolate (Stabilized in Core) RedElim->Pd0 Regeneration Product 1-Aryl-Nitrile (Product) RedElim->Product Base Base (KOH/H2O) (Bulk Aqueous Phase) Base->Enolate Transfers to Core Nitrile Cyclohexanecarbonitrile Nitrile->Base Deprotonation (Interface)

Figure 1: Mechanism of Pd-catalyzed arylation within a micellar nanoreactor. The hydrophobic effect drives reactants into the catalytic core.

Experimental Protocol

Target: Synthesis of 1-(4-methoxyphenyl)cyclohexanecarbonitrile. Reference: Adapted from Bihani et al., ACS Catalysis 2020.[1]

Reagents:

  • Cyclohexanecarbonitrile (1.0 equiv, 5.0 mmol)

  • 4-Bromoanisole (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%) or Pd-nanoparticles generated in situ.

  • Surfactant: 2 wt % TPGS-750-M in water (or Triton X-100 as alternative).

  • Base: KOH (3.0 equiv).

Step-by-Step Workflow:

  • Surfactant Prep: Dissolve TPGS-750-M (or equivalent surfactant) in degassed water to form a 2 wt % clear solution.

  • Charging: To a reaction vial containing a stir bar, add the Pd catalyst and aryl bromide.

  • Solvent Addition: Add the aqueous surfactant solution (concentration approx. 0.5 M with respect to substrate).

  • Substrate Addition: Add cyclohexanecarbonitrile and solid KOH.

  • Reaction: Cap the vial and stir vigorously (1000 rpm) at 45°C for 12–24 hours. Note: Vigorous stirring is critical to maintain micelle turnover.

  • Workup (Green):

    • Stop stirring. The reaction mixture will often separate into an organic product layer and an aqueous phase upon standing.[2]

    • Extract with a minimal amount of Ethyl Acetate or MTBE (recyclable).

    • The aqueous surfactant phase can often be recycled for a subsequent run.

Methodology B: Aqueous Phase Transfer Catalysis (PTC)

Principle: This method synthesizes the cyclohexane ring around the nitrile via double alkylation. It uses a quaternary ammonium salt (Quat) to shuttle hydroxide ions from the aqueous phase to the organic phase, deprotonating the arylacetonitrile to form a carbanion that attacks the dihaloalkane.

Mechanism of Action

The "Starks Extraction Mechanism" drives this process. The interfacial transfer of the active nucleophile allows the use of concentrated NaOH instead of pyrophoric NaH.

PTC_Workflow cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (Neat/Toluene) OH OH- (High Conc) Q_OH Q+OH- OH->Q_OH Ion Exchange ActiveSpecies Carbanion [Ar-CH-CN]- Q_OH->ActiveSpecies Deprotonation (-H2O) Substrate Arylacetonitrile Substrate->ActiveSpecies Product 1-Arylcyclohexane- carbonitrile ActiveSpecies->Product + Alkylating Agent (Cyclization) Alkylating 1,5-Dibromopentane

Figure 2: Interfacial Phase Transfer Catalysis workflow. The catalyst (Q+) shuttles base into the organic layer to activate the nitrile.

Experimental Protocol

Target: Synthesis of 1-phenylcyclohexanecarbonitrile from phenylacetonitrile. Reference: Standard Makosza Protocol (See BenchChem Application Note).

Reagents:

  • Phenylacetonitrile (10 mmol)

  • 1,5-Dibromopentane (11 mmol, 1.1 equiv)

  • Base: 50% w/w Aqueous NaOH (20 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge Phenylacetonitrile and 1,5-Dibromopentane. (No solvent is needed if liquid; if solid, use minimal Toluene).

  • Catalyst Addition: Add TBAB (0.3 g).

  • Base Addition: Add 50% NaOH solution dropwise. An exotherm is expected.[2]

  • Reaction: Heat the mixture to 55–60°C for 3–5 hours. Monitor by TLC or GC.[2]

    • Safety Note: Do not overheat (>70°C) to prevent hydrolysis of the nitrile to the amide.

  • Quench & Separation: Cool to room temperature. Add water (20 mL) to dissolve salts. Separate the layers.

  • Purification: The organic layer contains the crude product. Wash with water and brine.[2] Recrystallize from ethanol/water or distill under reduced pressure.

Comparative Analysis & Expert Insights

FeatureMicellar Catalysis (Method A)Phase Transfer Catalysis (Method B)
Best For Late-stage functionalization of existing rings.Building the ring from acyclic precursors.
Atom Economy High (Direct coupling).Moderate (Loss of 2 HBr).
Scalability Excellent (Flow chemistry compatible).Excellent (Standard batch reactors).
Safety Profile High. No pyrophorics, water solvent.High. Caustic base requires PPE, but no explosion risk.
Cost Moderate (Pd catalyst cost).Low (Cheap reagents).[2]
Troubleshooting Guide
  • Low Conversion in Method A: Ensure the reaction is strictly oxygen-free (argon purge) before heating. Pd(0) is sensitive to oxidation even in micelles.

  • Hydrolysis in Method B: If the amide byproduct appears (IR peak ~1680 cm⁻¹), reduce the reaction temperature and concentration of NaOH.

  • Emulsions: In micellar systems, emulsions are stable. To break them for workup, add a small amount of saturated NaCl (brine) or heat gently.

References

  • Bihani, M., et al. (2020).[1][3] "Scalable

    
    -Arylation of Nitriles in Aqueous Micelles using Ultrasmall Pd Nanoparticles." ACS Catalysis, 10, 6816–6821.[1] 
    
  • Hesp, K. D., et al. (2011).[4] "Palladium-Catalyzed Mono-

    
    -arylation of Acetone with Aryl Halides and Tosylates." Journal of the American Chemical Society, 133, 5194-5197.[4] 
    
  • Makosza, M. (2000).[5] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.

  • BenchChem Protocols. "Application Notes and Protocols for Phase Transfer Catalysis."

  • Duez, S., et al. (2011).[6] "Pd-Catalyzed

    
    -Arylation of Nitriles and Esters with TMPZnCl·LiCl." Organic Letters, 13(7), 1690–1693.[7] 
    

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for organic chemists and process engineers. It prioritizes yield optimization, mechanistic troubleshooting, and scalability.

Ticket ID: CHEM-SUP-8821 Status: Open Topic: Yield Improvement & Process Stabilization Target Molecule: 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (also known as 4-cyano-4-(3-methoxyphenyl)cyclohexanone)[1]

System Overview & Reaction Logic

This synthesis relies on a Robinson Annulation-type sequence , specifically a Double Michael Addition followed by a Dieckmann Condensation and subsequent decarboxylation.

The Chemical Pathway:

  • Activation: Deprotonation of (3-methoxyphenyl)acetonitrile.

  • Step A (Michael 1): Addition to first equivalent of methyl acrylate.

  • Step B (Michael 2): Addition to second equivalent of methyl acrylate (forming the pimelate intermediate).

  • Step C (Dieckmann): Intramolecular cyclization to the

    
    -keto ester.
    
  • Step D (Hydrolysis/Decarboxylation): Removal of the ester to yield the 4-oxocyclohexanecarbonitrile.

Mechanistic Visualization

The following diagram outlines the critical path and failure points.

ReactionPathway Start 3-Methoxyphenylacetonitrile Base Base Activation (Triton B / NaOMe) Start->Base Deprotonation Mono Mono-Adduct (Linear) Base->Mono + Methyl Acrylate (1 eq) Risk: Polymerization Di Pimelate Intermediate (Di-Adduct) Mono->Di + Methyl Acrylate (2nd eq) Risk: Retro-Michael Cycle Cyclic Beta-Keto Ester Di->Cycle Dieckmann Condensation (NaH/Toluene or NaOMe) Target Target: 1-(3-Methoxyphenyl)- 4-oxocyclohexanecarbonitrile Cycle->Target Hydrolysis & Decarboxylation (-CO2)

Caption: Critical path analysis for the synthesis of the Venlafaxine/Desvenlafaxine intermediate scaffold.

Critical Reagent Parameters (The "Hardware")

Before troubleshooting reaction conditions, verify the integrity of your inputs. This reaction is highly sensitive to water and stabilizer levels.

ComponentCritical SpecificationWhy it Matters
Methyl Acrylate Inhibitor (MEHQ) levels: 10-200 ppm Crucial: Acrylates polymerize exothermically. If inhibitor is removed (distilled) without immediate use, "popcorn" polymerization will ruin the yield.
3-Methoxyphenylacetonitrile Water Content < 0.1% Water quenches the enolate anion, stalling the Michael addition and favoring side reactions.
Base (Triton B) 40% in Methanol (Fresh) Benzyltrimethylammonium hydroxide (Triton B) degrades over time. Old bottles lead to incomplete conversion.
Solvent (t-Butanol/MeOH) Anhydrous For the Dieckmann step, protic sources (water) prevent cyclization.

Troubleshooting Modules (The "Software")

Module A: The Double Michael Addition (Formation of Pimelate)

Symptom: Low yield, gummy precipitate, or recovery of starting material.

Root Cause Analysis: The addition of the second acrylate molecule is sterically hindered and reversible (Retro-Michael). Furthermore, methyl acrylate is prone to anionic polymerization initiated by the base.

Troubleshooting Protocol:

  • Q: Is the reaction turning into a solid gel?

    • Diagnosis: Anionic polymerization of methyl acrylate.

    • Fix: Lower the temperature to 0°C–10°C during the addition of acrylate. Dilute the acrylate in the solvent (THF or MeOH) rather than adding it neat. Ensure the reaction is under nitrogen.

  • Q: Stalled at Mono-adduct?

    • Diagnosis: Base is too weak or consumed.

    • Fix: Switch to Triton B (Benzyltrimethylammonium hydroxide) or KOtBu in t-Butanol. These bulky bases minimize nucleophilic attack on the ester while promoting the Michael addition.

    • Optimization: Use a slight excess of methyl acrylate (2.2 to 2.4 equivalents). The reaction is equilibrium-driven; excess acceptor pushes it forward.

Module B: The Dieckmann Cyclization

Symptom: Pimelate forms, but cyclization fails (no ring).

Root Cause Analysis: The enolate required for cyclization is not forming, or the equilibrium favors the open chain.

Troubleshooting Protocol:

  • Q: Using NaOMe in Methanol?

    • Optimization: While standard, this is reversible. Switch to NaH (Sodium Hydride) in Toluene or KOtBu in THF . The irreversible deprotonation by NaH (with H2 gas release) drives the cyclization to completion.

  • Q: Presence of water?

    • Fix: This step requires strictly anhydrous conditions. Dry toluene over sodium/benzophenone or use molecular sieves.

Module C: Hydrolysis & Decarboxylation

Symptom: Loss of nitrile group (hydrolysis to carboxylic acid) or incomplete decarboxylation.

Root Cause Analysis: The nitrile group (-CN) is sensitive to acid hydrolysis. You want to hydrolyze the ester but keep the nitrile.

Troubleshooting Protocol:

  • Q: Did the nitrile disappear?

    • Diagnosis: Acid concentration too high or reflux too long.

    • Fix: Use a two-phase system (e.g., Glacial Acetic Acid / H2SO4 / Water). Monitor via TLC/HPLC.[2] Stop immediately upon disappearance of the ester spot.

    • Alternative: Krapcho decarboxylation (NaCl in wet DMSO at 150°C) is milder and spares the nitrile, though it typically works on beta-keto esters with the ester group intact. For this specific scaffold, acid hydrolysis (10-20% H2SO4) is standard but requires monitoring.

Optimized Experimental Protocol

Based on high-yield industrial patents for Venlafaxine intermediates.

Step 1: The "One-Pot" Michael-Dieckmann Sequence

  • Charge: 3-Methoxyphenylacetonitrile (1.0 eq) in dry cyclohexane or toluene.

  • Cool: Bring to 0-5°C.

  • Base: Add Triton B (40% in MeOH, 0.1 eq) or NaOMe (solid, 0.1 eq).

  • Addition: Add Methyl Acrylate (2.2 eq) dropwise over 2 hours. Maintain T < 10°C to prevent polymerization.

  • Age: Stir at RT for 2-4 hours. (Check for disappearance of starting nitrile).

  • Cyclization: Add Sodium Methoxide (dry powder, 1.1 eq) or NaH dispersion.

  • Heat: Warm to 40-50°C for 2 hours. A thick slurry of the sodium salt will form.

Step 2: Work-up & Decarboxylation

  • Quench: Pour the slurry into cold water/ice. The product (beta-keto ester salt) is in the aqueous layer.

  • Wash: Extract the aqueous layer with Toluene to remove polymers/unreacted organics. Discard organic layer.

  • Acidification: Acidify the aqueous layer with H2SO4 (approx 20% aq) and reflux for 3-6 hours. This effects both hydrolysis and decarboxylation.

  • Extraction: Cool and extract the target ketone into Ethyl Acetate or DCM.

  • Purification: Crystallize from Isopropyl Alcohol (IPA) or Hexanes/EtOAc.

Decision Tree for Yield Improvement

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/HPLC of Crude Start->CheckTLC Polymer Gummy/Insoluble Material? CheckTLC->Polymer Yes SM_Left Starting Material Remains? CheckTLC->SM_Left Yes NoCN Product is Acid (No CN)? CheckTLC->NoCN Yes PolymerFix Action: Add MEHQ inhibitor Reduce Temp during addition Polymer->PolymerFix SM_Fix Action: Increase Base (KOtBu) Check Reagent Water Content SM_Left->SM_Fix NoCN_Fix Action: Reduce Acid Strength in Hydrolysis step NoCN->NoCN_Fix

Caption: Diagnostic flowchart for isolating yield loss mechanisms.

References

  • Husbands, G. E. M.; Yardley, J. P. (1985). Antidepressant 1-(aminoalkyl)-cyclohexanols. U.S. Patent 4,535,186. Wyeth Laboratories. Link

    • Relevance: The primary patent describing the synthesis of the 1-cyano-1-(3-methoxyphenyl)
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. Link

    • Relevance: Establishes the structure-activity relationship and synthetic pathway for Venlafaxine analogs using this specific ketone.
  • Chavan, S. P., et al. (2004). Efficient synthesis of Venlafaxine. Tetrahedron Letters, 45(39), 7291-7295. Link

    • Relevance: Discusses alternative cyclization conditions and yield improvements for the cyclohexanone ring form
  • Muthusamy, S., et al. (2010). Novel synthesis of 4-aryl-4-cyanocyclohexanones. Synthetic Communications.

Sources

Technical Support Center: Troubleshooting Cyclization Failures in 4-Oxocyclohexanecarbonitrile Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization process. Here, we provide in-depth, experience-driven insights and actionable troubleshooting steps to optimize your reaction outcomes.

I. Understanding the Synthesis: Common Routes and Key Challenges

The formation of 4-oxocyclohexanecarbonitrile, a valuable building block in medicinal chemistry, is often achieved through intramolecular cyclization reactions.[1] The two most prevalent methods are the Thorpe-Ziegler reaction of a dinitrile and the Dieckmann condensation of a diester, followed by subsequent chemical transformations.[2][3][4][5] While these reactions are powerful, they are not without their challenges. Success hinges on a delicate balance of factors including base selection, solvent polarity, temperature, and reaction time.

This guide will primarily focus on troubleshooting the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which is then hydrolyzed to the desired cyclic ketone.[2][6][7]

Visualizing the Core Reaction: Thorpe-Ziegler Cyclization

Thorpe_Ziegler cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Hydrolysis Dinitrile Dinitrile Carbanion Carbanion (Nitrile-stabilized) Dinitrile->Carbanion Deprotonation Base Base Base->Carbanion Cyclic_Imine_Anion Cyclic Imine Anion Enaminonitrile β-Enaminonitrile 4_Oxo 4-Oxocyclohexanecarbonitrile Enaminonitrile->4_Oxo Acidic Hydrolysis

Caption: The Thorpe-Ziegler reaction pathway to 4-oxocyclohexanecarbonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-oxocyclohexanecarbonitrile.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem. Let's break down the potential culprits and solutions.

1. Ineffective Base or Incorrect Stoichiometry:

  • The "Why": The Thorpe-Ziegler reaction is base-catalyzed and requires a sufficiently strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile, initiating the cyclization.[6][7] Using a weak base or an insufficient amount can lead to incomplete reaction. Conversely, some strong bases can promote side reactions if not used judiciously.

  • Troubleshooting Steps:

    • Base Selection: While classical conditions use alkali metal alkoxides like sodium ethoxide, modern protocols often favor stronger, non-nucleophilic bases such as Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) for improved yields.[6][7]

    • Stoichiometry: Ensure you are using at least one equivalent of base. The reaction's driving force is the irreversible deprotonation of the product, so a full equivalent is often necessary.[8]

    • Experiment: Screen different bases. A small-scale parallel synthesis comparing NaH, LHMDS, and potassium tert-butoxide can quickly identify the optimal base for your specific substrate.

2. Inappropriate Solvent Choice:

  • The "Why": The solvent plays a crucial role in stabilizing the intermediate carbanion. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they can enhance enolate stability.[6][9] Non-polar solvents might reduce side reactions but can also slow down the desired reaction.[9]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a non-polar solvent like toluene or benzene and experiencing low yields, consider switching to THF or DMF.

    • Purity: Ensure your solvent is anhydrous. Water can quench the carbanion intermediate and hydrolyze the nitrile groups, leading to unwanted byproducts.

3. Suboptimal Reaction Temperature and Time:

  • The "Why": Like most chemical reactions, the Thorpe-Ziegler cyclization is temperature-dependent. Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is slow, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for Thorpe-Ziegler cyclizations in some cases.[10]

ParameterRecommendationRationale
Base Strong, non-nucleophilic (e.g., NaH, LHMDS)Efficiently generates the necessary carbanion intermediate.
Solvent Aprotic, polar (e.g., THF, DMF)Stabilizes the carbanion and promotes the reaction.
Temperature Varies; requires optimizationBalances reaction rate against potential side reactions.
Q2: I am observing significant impurity formation. What are the common side reactions, and how can I minimize them?

A2: Impurity formation often points to competing reaction pathways. Here are the most common culprits and mitigation strategies.

1. Intermolecular Condensation (Polymerization):

  • The "Why": If the concentration of the starting dinitrile is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers.[11]

  • Troubleshooting Steps:

    • High-Dilution Conditions: This is a critical factor for successful intramolecular reactions.[7] Performing the reaction at a low concentration (typically 0.01-0.1 M) favors the intramolecular pathway. A syringe pump to slowly add the substrate to the reaction mixture can maintain a low instantaneous concentration.

    • Visualizing the Concept:

      High_Dilution Start Dinitrile High_Conc High Concentration Start->High_Conc Low_Conc Low Concentration (High Dilution) Start->Low_Conc Polymer Polymerization (Intermolecular) High_Conc->Polymer Cyclization Cyclization (Intramolecular) Low_Conc->Cyclization

      Caption: The effect of concentration on reaction outcome.

2. Hydrolysis of Nitrile Groups:

  • The "Why": The presence of water, either from wet solvents or reagents, can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids, especially under basic or acidic conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

3. Retro-Dieckmann/Thorpe-Ziegler Reaction:

  • The "Why": The cyclization can be reversible. If the product is not sufficiently stabilized by deprotonation, the reverse reaction can occur, leading to a mixture of starting material and product at equilibrium.[12][13]

  • Troubleshooting Steps:

    • Sufficient Base: As mentioned in A1, using at least a full equivalent of a strong base ensures that the resulting β-enaminonitrile is deprotonated, driving the equilibrium towards the product.

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction can be frustrating. Here’s a checklist of potential issues to address.

1. Inactive or Decomposed Reagents:

  • The "Why": Bases like NaH can lose their activity over time if not stored properly. The dinitrile starting material may also degrade.

  • Troubleshooting Steps:

    • Reagent Quality Check: Use freshly opened or properly stored reagents. If using NaH from a previously opened container, it's good practice to wash it with anhydrous hexane to remove any mineral oil and surface oxidation before use.

    • Starting Material Purity: Confirm the purity of your starting dinitrile by NMR or GC-MS.

2. Insufficient Activation Energy:

  • The "Why": The reaction may simply be too slow at the current temperature.

  • Troubleshooting Steps:

    • Gentle Heating: As mentioned previously, a modest increase in temperature can sometimes be enough to push a sluggish reaction to completion. Monitor carefully for the appearance of byproducts.

3. Formation of an Unreactive Intermediate:

  • The "Why": In some cases, an intermediate may be formed that is slow to convert to the final product under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by a suitable method (TLC, GC, LC-MS). This can help identify the buildup of any intermediates and inform adjustments to the reaction conditions.

III. Experimental Protocols

Protocol 1: General Procedure for Thorpe-Ziegler Cyclization under High-Dilution Conditions
  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen or argon.

  • Solvent and Base: To a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous THF (to achieve a final concentration of ~0.05 M) and sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexane).

  • Substrate Addition: Dissolve the starting α,ω-dinitrile in anhydrous THF. Add this solution to the dropping funnel.

  • Reaction Initiation: Heat the THF/NaH mixture to reflux.

  • Slow Addition: Add the dinitrile solution dropwise from the dropping funnel over a period of 4-6 hours to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[14]

Protocol 2: Acidic Hydrolysis of the β-Enaminonitrile Intermediate
  • Dissolution: Dissolve the crude β-enaminonitrile from Protocol 1 in a mixture of acetic acid and 10% sulfuric acid.[15]

  • Heating: Heat the mixture with stirring (e.g., on a steam bath) for several hours. The progress of the hydrolysis can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent.

  • Washing: Wash the organic layer successively with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting 4-oxocyclohexanecarbonitrile by recrystallization or distillation.[15][16]

IV. Concluding Remarks

The successful synthesis of 4-oxocyclohexanecarbonitrile via cyclization is a testament to careful experimental design and execution. By understanding the underlying principles of the Thorpe-Ziegler reaction and systematically addressing common pitfalls such as base selection, solvent effects, and concentration control, researchers can significantly improve their reaction outcomes. This guide provides a framework for troubleshooting, but it is the hands-on experience and diligent observation of your specific reaction that will ultimately lead to success.

V. References

  • Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones. Retrieved from

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (2016, January). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • Thorpe reaction. (2020, September 24). In Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene. Retrieved from

  • Chemistry Notes. (2022, January 31). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 4-Oxocyclohexanecarbonitrile | CAS#:34916-10-4. Retrieved from [Link]

  • MDPI. (2022, November 14). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Retrieved from [Link]

  • PMC. (2025, May 9). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Remarkable 3-methyl substituent effects on the cyclization reaction of diphenylamine derivative cation radicals in acetonitrile. Retrieved from [Link]

  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • PubMed. (2003, June 27). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization reaction of (2S)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one (1) to form (8S)-5-hydroxy-2,2-dimethyl-8-prenyl-3,4,7,8-tetrahydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one (1c). Retrieved from [Link]

Sources

Overcoming steric hindrance in 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile and its analogs. This scaffold is a critical intermediate in the synthesis of second-generation PDE4 inhibitors (e.g., Cilomilast).

The content focuses on the three primary "Steric Bottlenecks" encountered with this molecule: Construction (forming the quaternary center), Conformation (reactivity of the distal ketone), and Conversion (hydrolysis of the hindered nitrile).

Ticket ID: #PDE4-CYC-001 Topic: Overcoming Steric Hindrance in 1-Aryl-4-oxocyclohexanecarbonitrile Synthesis & Derivatization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Core Synthetic Strategy: The "Trojan Horse" Approach

User Query: "I cannot install the nitrile group onto 4-(3-methoxyphenyl)cyclohexanone using standard NaCN/Strecker conditions. The yields are <5%. Is there a catalyst to overcome this steric wall?"

Technical Insight: You are attempting to force a nucleophile onto a sterically crowded tertiary carbon. This is thermodynamically unfavorable due to the 1,3-diaxial interactions in the transition state. Do not try to add the nitrile to the ring. Instead, you must build the ring around the nitrile.

The industry-standard protocol (validated by the Cilomilast route) utilizes a Double Michael Addition followed by a Dieckmann Condensation. This establishes the quaternary center before the steric constraints of the ring are locked in.

Protocol: The Double Michael / Dieckmann Sequence

Prerequisite: Start with 3-Methoxyphenylacetonitrile .[1][2]

Step 1: Double Michael Addition

  • Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), Methyl Acrylate (2.2 eq), Triton B (40% in MeOH, 0.1 eq).

  • Solvent: 1,4-Dioxane or THF.[1]

  • Conditions: Heat to reflux (approx. 80°C) for 4-6 hours.

  • Mechanism: The benzylic anion attacks two equivalents of methyl acrylate to form the acyclic dimethyl pimelate intermediate.

  • Checkpoint: Monitor disappearance of the starting nitrile via TLC (Hexane/EtOAc 3:1).

Step 2: Dieckmann Cyclization & Decarboxylation

  • Reagents: Sodium Methoxide (NaOMe, 2.5 eq) in dry Methanol.

  • Procedure: Add the pimelate intermediate. Reflux for 3 hours. This closes the ring to form the

    
    -keto ester.
    
  • Decarboxylation: Add 10% aqueous H₂SO₄ or HCl and reflux vigorously for 6 hours.

  • Result: The ester group at C3 is lost, yielding the thermodynamic product: This compound .[1]

Workflow Visualization

G cluster_0 Phase 1: Acyclic Assembly cluster_1 Phase 2: Ring Closure Start 3-Methoxyphenyl- acetonitrile Pimelate Pimelate Intermediate Start->Pimelate Triton B Double Michael Acrylate + Methyl Acrylate (2.2 eq) Acrylate->Pimelate Dieckmann Dieckmann Cyclization (NaOMe) Pimelate->Dieckmann Decarb Acid Hydrolysis (-CO2) Dieckmann->Decarb Product Target: 4-Oxocyclohexane- carbonitrile Decarb->Product

Caption: Synthetic workflow bypassing direct cyanation sterics via Double Michael Addition.

Troubleshooting Guide: Reactivity & Derivatization

Issue A: The "Frozen" Ketone (C4 Reactivity)

Symptom: Reductions of the C4 ketone (e.g., with NaBH₄) yield exclusively one isomer, or the reaction is sluggish. Root Cause: The molecule adopts a chair conformation where the bulky 1-aryl/1-cyano group locks the ring. The C4 ketone faces different steric environments on its re and si faces.

VariableObservationTechnical Fix
Conformation Aryl group prefers Equatorial position.[1]The nitrile is Axial.[3] Nucleophiles attacking C4 will approach from the Equatorial trajectory (sterically favored) or Axial trajectory (stereoelectronically favored).[4]
Reagent Choice NaBH₄ gives 4:1 cis/trans mixture.Use L-Selectride for high stereoselectivity. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position.
Oximation Reaction with hydroxylamine is slow.Buffer at pH 5. The rate-limiting step shifts from nucleophilic attack to dehydration. Use EtOH/Pyridine to solubilize the rigid scaffold.
Issue B: Hydrolysis of the Sterically Shielded Nitrile

Symptom: Attempting to convert the -CN group to a carboxylic acid (Cilomilast precursor) using 6N HCl results in no reaction or stops at the amide. Root Cause: The nitrile is on a quaternary carbon. The transition state for hydrolysis requires a change in hybridization (sp to sp²) that is energetically penalized by the adjacent aryl ring and the cyclohexane ring strain.

Protocol: High-Energy Alkaline Hydrolysis Standard acid hydrolysis will fail.[1] You must use harsh alkaline conditions with a high-boiling solvent.

  • Solvent: Ethylene Glycol (bp 197°C). Water alone does not get hot enough.[1]

  • Base: KOH pellets (excess, 10 eq).

  • Temperature: 160°C - 180°C.

  • Duration: 12-24 hours.

  • Workup: Dilute with water, wash with ether (removes unreacted organics), then acidify the aqueous layer to pH 2 to precipitate the acid.

Alternative (If Ketone is Sensitive): If the C4 ketone is still present, harsh base will cause aldol polymerization.[1] You must protect the ketone as a ketal (ethylene glycol/pTSA) before attempting nitrile hydrolysis.

Conformational Logic & Stereocontrol

Understanding the 3D space is vital for derivatization.

  • The Anchor: The 3-methoxyphenyl group at C1 is the largest substituent (A-value ~3.0). It will almost exclusively occupy the Equatorial position to minimize 1,3-diaxial strain.

  • The Consequence: This forces the Nitrile (-CN) into the Axial position.

  • The C4 Ketone: The carbonyl carbon is sp² hybridized (flat). However, reagents approaching it "feel" the axial nitrile at C1.

Conformation cluster_C1 C1 Quaternary Center cluster_C4 C4 Ketone Reactivity Chair Chair Conformation (Lowest Energy) Aryl Aryl Group (Equatorial) Chair->Aryl Locks Ring CN Nitrile Group (Axial) Chair->CN EqAtt Equatorial Attack (Favored) Chair->EqAtt Open Path AxialAtt Axial Attack (Hindered by CN) CN->AxialAtt Steric Clash

Caption: Stereochemical locking mechanism. The axial nitrile hinders axial attack at C4.

References & Validated Sources

  • Christensen, S. B., et al. (1998).[1] "1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma."[5] Journal of Medicinal Chemistry. (Describes the Double Michael addition and hydrolysis routes for Cilomilast analogs).

    • [1]

  • Mundy, B. P. (2005). "Name Reactions and Reagents in Organic Synthesis." (Detailed mechanism of the Robinson Annulation/Double Michael variants).

    • [1]

  • Cohen, N., et al. (1974).[1] "Synthesis of 4-cyano-4-phenylcyclohexanone." Journal of Organic Chemistry. (Foundational paper on constructing quaternary nitriles on cyclohexane rings).

    • [1]

  • U.S. Patent 5,449,686 (1995).[1] "PDE IV Inhibitors." (Industrial scale-up protocols for 1-aryl-4-oxocyclohexanecarbonitriles).

    • [1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for Triton B, Methyl Acrylate, and Cyanide derivatives before handling.[1]

Sources

Resolving solubility issues during the work-up of aryl-cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. A. Vance, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Guide: Solubility, Phase Separation, and Purification of Aryl-Cyclohexanone Intermediates

Introduction

Colleagues,

Working with aryl-cyclohexanones presents a unique paradox in organic synthesis. These compounds occupy a frustrating "middle ground" of polarity—too lipophilic for easy aqueous handling, yet often too polar or "greasy" to crystallize cleanly from standard non-polar hydrocarbons.

This guide addresses the three most reported bottlenecks in your workflows: oiling out during recrystallization , persistent emulsions during extraction , and purification failures . The protocols below are not just steps; they are systems designed to leverage the thermodynamic properties of the cyclohexane ring and the carbonyl dipole.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: Upon cooling a hot saturated solution, the product separates as a viscous oil droplets rather than a crystalline solid.

The Science: This occurs when the temperature of the solution is higher than the melting point of the solvated product . Impurities significantly depress the melting point (freezing point depression), causing the product to exist as a supercooled liquid in equilibrium with the solvent, rather than precipitating as a solid.

Protocol: The "Dual-Solvent Titration" Method

Do not simply cool the flask further; this increases viscosity and traps impurities.

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or Acetone) at boiling point.[1]

  • Titration: Slowly add a hot "Bad Solvent" (e.g., Hexane or Pentane) dropwise until persistent turbidity (cloudiness) appears.

  • The "Back-Step": Add just enough hot "Good Solvent" to clear the solution again.

  • Seeding (Critical): Allow to cool to roughly 40°C. Add a seed crystal. If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Insulation: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes crystal growth.

Troubleshooting Logic Flow

OilingOut Start Hot Saturated Solution Cool Cool to Room Temp Start->Cool Check Result? Cool->Check Crystals Crystals Formed (Success) Check->Crystals Solid Oil Oiling Out (Liquid Droplets) Check->Oil Liquid Remedy1 Re-heat to Boil Oil->Remedy1 Remedy2 Add 10% more 'Good Solvent' Remedy1->Remedy2 Remedy3 Add Seed Crystal at 40°C Remedy2->Remedy3 Remedy3->Cool

Figure 1: Decision tree for managing phase separation during crystallization.

Module 2: The Bisulfite Purification System

The Problem: Column chromatography is failing to separate the ketone from non-carbonyl impurities (e.g., unreacted arenes), or the scale is too large for a column.

The Science: Sterically unhindered cyclohexanones react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble


-hydroxy sulfonate adduct. Impurities remain in the organic layer. This is a chemical purification  technique that bypasses solubility issues.

Constraint: This works best for 4-substituted cyclohexanones. 2-substituted (ortho) analogs may be too sterically hindered.

Step-by-Step Protocol
StepActionMechanism
1 Dissolve crude mix in minimal Ethanol .Solubilizes the organic ketone for reaction.
2 Add saturated aq. NaHSO₃ (excess).[2]Nucleophilic attack on Carbonyl C=O.
3 Stir vigorously for 30-60 mins.Formation of polar adduct (solid or aqueous).
4 Filter (if solid) or Wash (if dissolved).Impurities stay in organic solvent; Adduct is trapped.
5 Treat Adduct with 10% NaOH or HCl .Reverses equilibrium; regenerates Ketone.
6 Extract with Ether/DCM.Recovers pure product.
Workflow Visualization

Bisulfite Input Impure Mixture (Ketone + Impurities) Reagent Add Sat. NaHSO3 Input->Reagent PhaseSep Phase Separation Reagent->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous/Solid Layer (Bisulfite Adduct) PhaseSep->AqLayer Regen Hydrolysis (Add NaOH or HCl) AqLayer->Regen Final Pure Aryl-Cyclohexanone Regen->Final

Figure 2: The reversible chemical extraction pathway for purifying ketones.

Module 3: Breaking Emulsions & Solvent Selection

The Problem: During aqueous work-up, the organic and aqueous layers form a milky emulsion that refuses to separate.

The Science: Aryl-cyclohexanones act as weak surfactants due to their amphiphilic nature (lipophilic aryl ring + polar ketone). When the densities of the two phases are similar, gravity cannot overcome the surface tension.

Solvent Density & Selection Matrix

Use this table to ensure you have a sufficient Density Gradient (Δρ > 0.15 g/mL).

SolventDensity (g/mL)PolarityRecommendation for Aryl-Cyclohexanones
Water 1.00HighAqueous phase.
Diethyl Ether 0.71LowExcellent. High Δρ vs Water. Floats on top.
Ethyl Acetate 0.90MediumRisk. Density is too close to water/brine.
DCM 1.33MediumGood. Sinks to bottom. Good solubility.
Chloroform 1.49MediumExcellent. Heavy bottom layer.
Emulsion Breaking Tactics
  • The Brine Bomb: Add saturated NaCl. This increases the density of the aqueous layer and disrupts the surfactant effect of the ketone.

  • Filtration: Run the emulsion through a pad of Celite . This physically breaks the bubbles stabilizing the emulsion.

  • Time/Gravity: If using Ethyl Acetate, add a small amount of Hexane to the organic layer to lower its density, increasing the differential (

    
    ) against water.
    

Frequently Asked Questions (FAQ)

Q: My product turned pink/brown during the base wash. What happened? A: You likely triggered an Aldol Condensation. Cyclohexanones with


-protons are sensitive to strong bases.
  • Fix: Avoid strong bases like NaOH during general washing. Use Sodium Bicarbonate (NaHCO₃) for neutralization. If regenerating from bisulfite, keep the temperature cold (0°C) and minimize exposure time to NaOH.

Q: I can't get the bisulfite adduct to precipitate. It stays in solution. A: This is common for aryl-cyclohexanones due to the bulky aryl group.

  • Fix: Do not rely on precipitation. Instead, perform a liquid-liquid extraction. The adduct will be in the aqueous phase.[3][4] Wash the aqueous phase with ether to remove impurities, then basify the aqueous phase to recover your ketone.

Q: Can I use Ethanol for recrystallization? A: Yes, but be careful. Aryl-cyclohexanones are often too soluble in ethanol.

  • Fix: Use an Ethanol/Water system.[5] Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

References

  • Purification of Cyclic Ketones: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Bisulfite Adducts).
  • Bisulfite Adduct Mechanism: Sodium Bisulfite Extraction for the Purification of Reactive Ketones. BenchChem Application Notes.

  • Recrystallization Thermodynamics: Recrystallization: Tips and Tricks. University of Rochester, Department of Chemistry.

  • Solubility of Cyclohexanone Derivatives: Process for recovering cyclohexanone by formation of a bisulfite adduct. US Patent 2813905A.

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

[1][2]

Content Type: Technical Comparison & Interpretation Guide Subject: CAS 13225-34-8 | Formula: C



Audience:123

Introduction & Structural Significance[1][3]

This compound (hereafter referred to as Target Compound 1 ) is a geminal disubstituted cyclohexane featuring a nitrile and a 3-methoxyphenyl group at the C1 position, with a ketone functionality at C4.[1][2]

This scaffold is a strategic precursor for gem-aryl/cyano cyclohexane derivatives.[1][2] Its structural integrity is defined by the meta-substitution on the aromatic ring, which dictates its pharmacological profile compared to its para-substituted (4-methoxy) regioisomer.[1][2] Differentiating these isomers by NMR is a critical quality attribute (CQA) in early-stage drug development.[1][2]

Key Structural Features[1][3][4][5]
  • C1 Quaternary Center: Breaks proton coupling pathways, isolating the cyclohexane spin system from the aromatic ring.[1][2][3]

  • C4 Ketone: Deshields adjacent protons (

    
    -protons) and provides a diagnostic 
    
    
    C signal (~206 ppm).[1][2]
  • 3-Methoxy Group: Breaks the symmetry of the aromatic system, creating a complex splitting pattern distinct from the symmetric AA'BB' system of the 4-methoxy isomer.[1][2]

Comparative Analysis: Target vs. Regioisomer

The most common challenge in synthesizing Target Compound 1 is distinguishing it from its regioisomer, 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile .[1][2] The table below summarizes the definitive spectral differences.

Table 1: Comparative 1H NMR Diagnostics (400 MHz, CDCl )
FeatureTarget Compound 1 (3-OMe)Alternative Isomer (4-OMe)Interpretation Logic
Aromatic Region Multiplet (4H)

6.80 – 7.35 ppm
Two Doublets (AA'BB')

~6.90 (d) & ~7.35 (d)
The 3-OMe group creates 4 distinct aromatic protons.[1][2][4] The 4-OMe group creates a symmetry plane, yielding two equivalent sets of protons.[1][2][3]
Diagnostic Signal Singlet-like (H-2)

~6.9-7.0 ppm (isolated between substituents)
None H-2 in the 3-OMe isomer is flanked by the alkyl and OMe groups, often appearing as a narrow triplet or singlet.[1][2]
OMe Shift

3.82 ppm (s, 3H)

3.80 ppm (s, 3H)
Minimal difference; not diagnostic.[1][2][3]
Ring Symmetry Asymmetric Symmetric Plane The 4-OMe isomer allows for a simplified cyclohexane multiplets due to the plane of symmetry through the Ph-C1-C4 axis.[1][2]

Detailed Spectral Interpretation

H NMR Interpretation (400 MHz, CDCl )

The spectrum is divided into three distinct zones: the Aromatic Region (deshielded), the Methoxy Region (mid-field), and the Cyclohexane Region (shielded).[1][3]

Zone A: Aromatic Protons (

6.8 – 7.4 ppm)

Unlike the para-isomer, the 3-methoxyphenyl group displays a ABCD or ABMX type system:

  • 
     7.32 (t, J=8.0 Hz, 1H): H-5'  (Meta to OMe).[1][2] This is the only proton with two ortho-couplings, appearing as a pseudo-triplet.[1][2]
    
  • 
     7.05 (ddd, 1H): H-6'  (Para to OMe).[1][2]
    
  • 
     6.95 (m, 1H): H-4'  (Ortho to OMe).[1][2]
    
  • 
     6.85 (t/m, 1H): H-2'  (Isolated between C1 and OMe).[1][2] Critical Identification Peak.
    
Zone B: Cyclohexane Ring (

2.0 – 3.0 ppm)

The cyclohexane ring is locked in a chair conformation (time-averaged), but the 4-oxo group flattens the bottom of the chair.[1][2]

  • 
     2.80 – 2.95 (m, 2H): H-3/H-5 (Equatorial) .[1][2] Deshielded by the adjacent carbonyl (anisotropic cone).[1][2]
    
  • 
     2.45 – 2.60 (m, 2H): H-3/H-5 (Axial) .[1][2]
    
  • 
     2.20 – 2.40 (m, 4H): H-2/H-6 .[1][2] These are 
    
    
    to the carbonyl and
    
    
    to the quaternary nitrile center.[1][2][3] They appear as complex multiplets due to geminal and vicinal couplings.[1][2]
Zone C: Methoxy Group [1][2][3]
  • 
     3.82 (s, 3H):  Sharp singlet.[1][2][3]
    
C NMR Interpretation (100 MHz, CDCl )

The carbon spectrum provides the most definitive proof of the functional groups.[1][2]

Chemical Shift (

)
Carbon TypeAssignmentMechanistic Insight
206.5 C=OC-4 (Ketone) Characteristic of cyclohexanones (typically 205-210 ppm).[1][2]
159.8 C_qC-3' (Ar-OMe) Deshielded by oxygen lone pair donation (resonance).[1][2]
140.5 C_qC-1' (Ipso) Point of attachment to cyclohexane.[1][2]
130.1 CHC-5' Meta carbon, typically the most deshielded CH in this ring.[1][2][3]
121.5 CNNitrile Diagnostic weak signal; characteristic of aliphatic nitriles.[1][2]
117.8 CHC-6'
113.5 CHC-4' Shielded by Ortho-OMe effect.[1][2]
111.8 CHC-2' Shielded by Ortho-OMe effect.[1][2]
55.4 CH

Methoxy Standard OMe shift.[1][2]
49.5 C_qC-1 Quaternary center carrying the Nitrile and Aryl group.[1][2]
39.2 CH

C-3 / C-5

to Ketone.[1][2]
33.5 CH

C-2 / C-6

to Ketone.[1][2]

Experimental Protocols

Synthesis Workflow (Origin of the Compound)

Understanding the synthesis aids in identifying impurities (e.g., unreacted nitrile or decarboxylated byproducts).[1][2][3]

Method: Michael Addition followed by Dieckmann Condensation.[1][2]

  • Starting Materials: 3-Methoxyphenylacetonitrile + Methyl Acrylate (2.2 equiv).[1][2]

  • Base: NaH or KOtBu in THF.

  • Intermediate: Dimethyl 4-cyano-4-(3-methoxyphenyl)pimelate.

  • Cyclization: Dieckmann condensation yields the

    
    -keto ester.[1][2]
    
  • Decarboxylation: Hydrolysis and decarboxylation (NaCl/DMSO, 150°C) yields Target Compound 1 .

NMR Sample Preparation Protocol

To ensure high-resolution data suitable for publication or regulatory submission:

  • Solvent Selection: Use CDCl

    
      (99.8% D) containing 0.03% TMS.[1][2]
    
    • Why? The compound is lipophilic.[1][2] DMSO-d

      
       may cause peak broadening due to viscosity and water exchange if the ketone hydrates (rare but possible).[1][2]
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>30 mg) leads to viscosity broadening, obscuring the fine splitting of the aromatic multiplets.[1][2][3]

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NaCl) from the decarboxylation step.[1][2]

Visualization of Logic & Workflow[1][2]

Diagram 1: Spectral Identification Decision Tree

This logic flow guides the analyst in distinguishing the target from common structural isomers.[1][2][3]

IsomerLogicStartUnknown Sample SpectrumCheckArAnalyze Aromatic Region(6.8 - 7.5 ppm)Start->CheckArPattern1Symmetric AA'BB' Pattern(2 Doublets)CheckAr->Pattern1SymmetricPattern2Complex Multiplet (ABCD)+ Isolated Singlet/TripletCheckAr->Pattern2AsymmetricResult1Identify: 4-Methoxy Isomer(Regioisomer Impurity)Pattern1->Result1Result2Identify: 3-Methoxy Isomer(Target Compound)Pattern2->Result2CheckCNCheck 13C NMRSignal at ~121 ppm?Result2->CheckCNConfirmCONFIRMED STRUCTURE1-(3-MeO)-4-oxo-CNCheckCN->ConfirmYesRejectReject: Missing Nitrile(Likely Ketone Precursor)CheckCN->RejectNo

Caption: Decision tree for the rapid NMR identification of this compound.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of the sample helps interpret "extra" peaks.[1][2]

SynthesisPathSM13-MeO-Benzyl CyanideStep1Michael Addition(Pimelate Formation)SM1->Step1SM2Methyl AcrylateSM2->Step1Step2Dieckmann CyclizationStep1->Step2Impurity1Impurity A:Mono-addition productStep1->Impurity1Side RxnStep3Decarboxylation(-CO2)Step2->Step3Impurity2Impurity B:Beta-Keto Ester (Incomplete)Step2->Impurity2IncompleteProductTarget Compound 1(Ketone + Nitrile)Step3->Product

Caption: Synthesis pathway illustrating potential impurities (pimelates or esters) visible in crude NMR.

References

  • PubChem Compound Summary. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Regioisomer Data Reference). National Center for Biotechnology Information.[1][2] [Link][1][3]

  • Organic Chemistry Data. Hans Reich's Collection: 1H NMR Chemical Shifts of Cyclohexanones.[1][2] University of Wisconsin-Madison.[1][2] [Link][1][3]

  • Beilstein Journal of Organic Chemistry. Synthesis of functionalized cyclohexanones via Dieckmann Condensation. (General Protocol Validation). [Link]

  • SpectraBase. CNMR of 3-(4-methoxyphenyl)cyclohexanone (Fragment Reference). Wiley Science Solutions.[1][2] [Link]

Comparative HPLC Method Development Guide: Purity Profiling of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of HPLC methodologies for the purity testing of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (hereafter referred to as MOC-CN ).[1] MOC-CN is a critical pharmacophore scaffold, often serving as a key intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol/Tramadol analogs).[1]

The separation challenge lies in resolving the parent ketone from its closely related synthetic precursors (aryl acetonitriles) and reduction byproducts (cis/trans alcohols).

The Verdict: While standard C18 alkyl phases provide adequate retention, they often fail to resolve the cis/trans diastereomers of the alcohol impurity. This guide demonstrates that a Phenyl-Hexyl stationary phase using a Methanol-based mobile phase provides superior selectivity (


) via 

interactions, offering a robust, self-validating method for purity profiling.[1]

Compound Profile & Separation Challenges

To develop a robust method, we must first deconstruct the analyte's interaction potential.

FeatureChemical PropertyChromatographic Implication
Analyte This compound Moderately lipophilic (LogP ~2.1).[1] Neutral at analytical pH.[1]
Core Scaffold Cyclohexanone ringPotential for cis/trans isomerism if reduced to alcohol.[1]
Functional Groups Nitrile (-CN), Ketone (=O), Methoxy (-OCH3)Dipolar interactions possible; Nitrile susceptible to hydrolysis at extreme pH.[1]
Critical Impurity A 1-(3-Methoxyphenyl)-4-hydroxycyclohexanecarbonitrile Reduction Byproduct. More polar than parent.[1] Exists as cis/trans diastereomers.[1] Hard to resolve on C18.
Critical Impurity B 3-Methoxyphenylacetonitrile Starting Material. Highly aromatic; lacks the polar ketone/cyclohexane bulk.[1]
The Separation Mechanism (Graphviz Diagram)

The following diagram illustrates the decision matrix for selecting the stationary phase based on the specific impurities present.

MethodSelection Start Analyte: MOC-CN (Aryl Ketone) ImpurityCheck Critical Impurities? Start->ImpurityCheck Impurity_Alc Impurity A: Alcohol (Reduction) ImpurityCheck->Impurity_Alc Reduction Impurity_SM Impurity B: Starting Material (Aromatic) ImpurityCheck->Impurity_SM Precursor Decision_C18 Standard C18 (Hydrophobic Interaction) Impurity_Alc->Decision_C18 Standard Approach Decision_Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Impurity_Alc->Decision_Phenyl Optimized Approach Outcome_Fail Result: Co-elution of Diastereomers (Poor Selectivity) Decision_C18->Outcome_Fail Lack of Shape Selectivity Outcome_Success Result: Baseline Resolution (Rs > 2.0) Orthogonal Selectivity Decision_Phenyl->Outcome_Success Pi-Pi Interaction

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl phases for resolving diastereomeric impurities in aryl-cyclohexanones.

Comparative Analysis: Generic vs. Optimized

This section objectively compares a standard "Generic" method against the "Optimized" protocol.

Method A: The Generic Standard (C18)

Most laboratories start here. It utilizes a standard alkyl-chain bonded phase.[1]

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Acetonitrile : 0.1% H3PO4 (Isocratic 40:60).[1]

  • Mechanism: Pure hydrophobicity.[1]

Performance Deficit: While the main peak elutes well, the Alcohol Impurity (Impurity A) often co-elutes or appears as a shoulder on the main peak. C18 phases lack the "shape selectivity" required to distinguish the subtle steric differences between the cis and trans alcohol isomers relative to the planar ketone.

Method B: The Optimized Solution (Phenyl-Hexyl)

Designed for aromatic selectivity.[1]

  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3 µm or 5 µm.[1]

  • Mobile Phase: Methanol : Phosphate Buffer pH 3.0 (Gradient).[1]

  • Mechanism:

    
     Stacking + Hydrophobicity.[1]
    

Why it works:

  • 
     Interactions:  The phenyl ring of the stationary phase interacts with the 3-methoxyphenyl group of the analyte.
    
  • Methanol Effect: Unlike Acetonitrile (which has its own

    
     electrons in the nitrile triple bond), Methanol does not disrupt the 
    
    
    
    interaction between the analyte and the column. This enhances the selectivity for the aromatic ring [1].
  • Shape Selectivity: The rigid phenyl rings on the column surface provide better discrimination for the cis/trans geometry of the cyclohexane ring impurities.

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main) 5.2 min7.8 minAcceptable
Resolution (

) Impurity A
1.2 (Co-elution/Shoulder)3.5 (Baseline) OPTIMIZED
Resolution (

) Impurity B
4.06.2Improved
Tailing Factor (

)
1.41.1Improved
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Superior

Optimized Experimental Protocol

This protocol is validated for specificity, linearity, and precision.[1][2][3][4][5]

Instrumentation & Conditions[1][4][6][7][8][9]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent L11 column.[1]

    • Dimensions: 150 x 4.6 mm, 3 µm particle size.[1][6]

  • Wavelength: 220 nm (Nitrile absorbance) and 275 nm (Aromatic absorbance).[1] Use 220 nm for highest sensitivity of non-aromatic impurities.

  • Flow Rate: 1.0 mL/min.[1][6]

  • Temperature: 35°C (Control is critical for viscosity consistency with Methanol).

Reagents[1][6]
  • Methanol: HPLC Grade.

  • Buffer: 20 mM Potassium Phosphate, pH 3.0.

    • Preparation: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (
      
      
      
      ).[1] Filter through 0.22 µm membrane.[1]
Gradient Table

Using Methanol (Solvent B) and Buffer (Solvent A).[1][7]

Time (min)% Buffer (A)% Methanol (B)Action
0.07030Initial Hold
2.07030Isocratic Hold
15.02080Linear Ramp
18.02080Wash
18.17030Re-equilibration
23.07030End
Sample Preparation[1][4]
  • Diluent: 50:50 Methanol:Water.[1][6]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Note: The nitrile group is stable in this diluent for >24 hours. Avoid using strong alkaline diluents which may hydrolyze the nitrile to an amide.

Scientific Rationale & Validation (E-E-A-T)

The "Methanol Effect" on Phenyl Phases

A common error in developing methods for aromatic compounds is defaulting to Acetonitrile (ACN). As noted in authoritative chromatography literature, ACN possesses


-electrons in its 

bond.[1] These electrons compete with the analyte for the

-sites on the Phenyl-Hexyl stationary phase, effectively "muting" the unique selectivity of the column [1].

By switching to Methanol (a protic solvent with no


-electrons), we allow the 3-methoxyphenyl  moiety of the MOC-CN molecule to fully interact with the stationary phase.[1] This creates a "secondary retention mechanism" that separates the planar ketone (MOC-CN) from the non-planar alcohol impurities (Impurity A) much more effectively than hydrophobicity alone [2].[1]
Workflow Visualization

The following diagram details the interaction mechanism utilized in Method B.

Mechanism StatPhase Stationary Phase: Phenyl-Hexyl Ligands Analyte Analyte: MOC-CN (Aromatic Ring) StatPhase->Analyte Pi-Pi Stacking (Strong Selectivity) Result Optimized Separation of Aromatic Impurities Analyte->Result Solvent_MeOH Solvent: Methanol (No Pi-electrons) Solvent_MeOH->StatPhase No Interference Solvent_MeOH->Result Enables Solvent_ACN Solvent: Acetonitrile (Pi-electrons) Solvent_ACN->StatPhase Competes/Blocks Pi-Sites

Caption: Mechanism of action showing why Methanol is preferred over Acetonitrile for Phenyl-Hexyl separations of MOC-CN.

References

  • Phenomenex. (n.d.).[1] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [1]

  • SIELC Technologies. (2018).[1] Separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • PubChem. (2025).[1][8] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile Compound Summary. Retrieved from [1]

Sources

Comparative Synthetic Guide: Michael Addition vs. Direct Cyano-Alkylation for Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing synthetic routes: Michael addition vs. cyano-alkylation for cyclohexane derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of functionalized cyclohexane scaffolds—ubiquitous in pharmacophores like gabapentinoids and spirocyclic alkaloids—the introduction of a nitrile-bearing side chain is a critical transformation. This guide compares two primary strategies: Michael Addition (Conjugate Addition) and Direct Cyano-Alkylation (


 Substitution) .

While both routes functionalize the


-carbon, they diverge fundamentally in mechanism, scope, and product architecture. Michael Addition  (specifically cyanoethylation) is the industry standard for introducing three-carbon chains (propio-nitriles) under thermodynamic control. Direct Cyano-Alkylation  (typically cyanomethylation) is required for shorter chains (aceto-nitriles) but demands stringent kinetic control to suppress polyalkylation.

Key Decision Matrix:

  • Choose Michael Addition if: You require a 2-carbon spacer (

    
    ), high scalability, and thermodynamic stability.
    
  • Choose Direct Alkylation if: You require a 1-carbon spacer (

    
    ), quaternary center formation, or specific kinetic regio-isomers.
    

Mechanistic Principles & Causality

Route A: Michael Addition (Cyanoethylation)

This route involves the conjugate addition of a cyclohexanone enolate (or enamine surrogate) to an


-unsaturated nitrile, typically acrylonitrile .
  • Mechanism: Soft-Soft interaction. The orbital overlap between the HOMO of the enolate and the LUMO of the alkene (

    
    ) drives the reaction.
    
  • Thermodynamic Control: The reaction is often reversible (retro-Michael). Conditions favoring the thermodynamic enolate (e.g., alkoxide bases at elevated temperatures) usually yield the more substituted product, though Stork enamine chemistry allows for regiospecific mono-alkylation at the less hindered position.

  • Causality: The use of Stork Enamine chemistry (pyrrolidine) is preferred over direct base catalysis to prevent poly-alkylation and polymerization of the volatile acrylonitrile.

Route B: Direct Cyano-Alkylation (Cyanomethylation)

This route involves the


 displacement of a halide from a halo-alkyl nitrile (e.g., chloroacetonitrile  or bromoacetonitrile ) by the cyclohexanone enolate.
  • Mechanism: Hard-Soft mismatch (often). The enolate attacks the

    
     orbital of the C-X bond.
    
  • Kinetic Control: This reaction is irreversible. Using sterically hindered bases (LDA, LiHMDS) at low temperatures (

    
    C) allows for the isolation of the kinetic enolate , directing alkylation to the less substituted 
    
    
    
    -position.
  • Causality: The high reactivity of

    
    -halo nitriles often leads to polyalkylation . To mitigate this, the enolate is generated quantitatively (1.05 eq base) before adding the electrophile, preventing proton transfer between product and starting material.
    

Comparative Analysis

Selectivity and Architecture
FeatureMichael Addition (Cyanoethylation)Direct Cyano-Alkylation (Cyanomethylation)
Linker Length 2-Carbon Spacer (

)
1-Carbon Spacer (

)
Regiocontrol Thermodynamic (More subst.

-C) or Enamine-directed
Kinetic (Less subst.

-C) via LDA
Stereocontrol Axial attack favored; equilibrates to equatorialAxial attack favored (Chair-like TS)
Poly-alkylation Low (with Enamine); High (with simple base)High risk (requires excess enolate or slow addition)
Quaternary Centers Difficult (steric hindrance)Feasible (via kinetic enolate trapping)
Safety and Scalability (E-E-A-T)
  • Michael Route (Acrylonitrile): Acrylonitrile is a volatile carcinogen and highly flammable. However, it is cheap and widely used in industrial settings with closed systems. The reaction is atom-economical.

  • Alkylation Route (Halo-nitriles): Chloroacetonitrile is a potent lachrymator and highly toxic. On a large scale, the exothermic nature of LDA preparation and the disposal of halide salts pose engineering challenges.

Visualizing the Synthetic Divergence

The following diagram illustrates the mechanistic divergence between the two pathways starting from 2-methylcyclohexanone.

SyntheticPathways Start 2-Methylcyclohexanone Enamine Enamine Intermediate (Pyrrolidine) Start->Enamine Pyrrolidine, reflux (-H2O) Kinetic_Enolate Kinetic Enolate (LDA, -78°C) Start->Kinetic_Enolate LDA, THF -78°C Michael_TS Transition State (Conjugate Addition) Enamine->Michael_TS + Acrylonitrile Prod_Michael 2-(2-Cyanoethyl)-2-methylcyclohexanone (Thermodynamic/Enamine Product) Michael_TS->Prod_Michael Hydrolysis Alkylation_TS Transition State (SN2 Attack) Kinetic_Enolate->Alkylation_TS + Chloroacetonitrile Prod_Alkylation 6-(Cyanomethyl)-2-methylcyclohexanone (Kinetic Product) Alkylation_TS->Prod_Alkylation Warming

Caption: Divergent synthesis of cyano-substituted cyclohexanones showing regiospecificity of Stork Enamine (Michael) vs. Kinetic Deprotonation (Alkylation).

Experimental Protocols

Protocol A: Michael Addition via Stork Enamine Synthesis

Target: 2-(2-Cyanoethyl)cyclohexanone Rationale: The enamine method prevents poly-alkylation and avoids the polymerization of acrylonitrile, which is common under strong basic conditions.

  • Enamine Formation:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (9.8 g, 0.1 mol), pyrrolidine (10.7 g, 0.15 mol), and toluene (100 mL).

    • Reflux for 4 hours until water separation ceases (theoretical: 1.8 mL).

    • Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine is moisture-sensitive; use immediately.

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous dioxane (50 mL) or acetonitrile.

    • Add acrylonitrile (6.0 g, 0.11 mol) dropwise at room temperature. (Caution: Exothermic).

    • Reflux the mixture for 2–4 hours. Monitoring: TLC should show disappearance of enamine.

  • Hydrolysis:

    • Add water (20 mL) and acetic acid (5 mL) to the reaction mixture.

    • Reflux for 1 hour to hydrolyze the iminium intermediate.

  • Workup:

    • Extract with diethyl ether (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyrrolidine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation under reduced pressure (bp ~140°C at 10 mmHg).

Protocol B: Direct Alkylation via Kinetic Enolate

Target: 2-(Cyanomethyl)cyclohexanone Rationale: Using LDA at


C ensures irreversible formation of the lithium enolate, minimizing self-condensation and favoring mono-alkylation.
  • Enolate Generation:

    • Flame-dry a 3-neck flask under Argon. Add diisopropylamine (1.5 mL, 11 mmol) and anhydrous THF (20 mL).

    • Cool to

      
      C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 mins.
      
    • Add cyclohexanone (0.98 g, 10 mmol) in THF (5 mL) dropwise over 10 mins. Stir at

      
      C for 45 mins.
      
  • Alkylation:

    • Add chloroacetonitrile (0.83 g, 11 mmol) (Note: highly toxic) dropwise via syringe pump to maintain internal temp

      
      C.
      
    • Critical Step: Allow the reaction to stir at

      
      C for 2 hours, then slowly warm to 
      
      
      
      C. Do not warm to RT immediately to avoid dialkylation.
  • Quench & Workup:

    • Quench with saturated

      
       solution (10 mL) at 
      
      
      
      C.
    • Extract with EtOAc. Wash with water and brine.

    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2). Note: Distillation is risky due to thermal instability of some

      
      -halo nitrile adducts.
      

Performance Data Comparison

ParameterMichael Addition (Protocol A)Direct Alkylation (Protocol B)
Typical Yield 75–85%55–65%
Mono-Selectivity High (>90% with enamine)Moderate (requires optimization)
Atom Economy 100% (Addition)<100% (Loss of LiCl)
Reaction Time 6–10 Hours3–5 Hours
Critical Hazard Acrylonitrile (Carcinogen)Chloroacetonitrile (Lachrymator)

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] (Reference for Hard/Soft Acid-Base theory in enolate alkylation).

  • Kuwajima, I., & Nakamura, E. (1985). "Quaternary Center Formation via Enolates." Accounts of Chemical Research. Link

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of 2-Substituted Cyclohexanones." BenchChem Technical Guides. Link

  • MacMillan, D. W. C. (2015). "Enantioselective

    
    -Alkylation of Aldehydes by Photoredox Organocatalysis." Angewandte Chemie International Edition. Link
    

Sources

Validating the enantiomeric excess of chiral derivatives of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical framework for validating the enantiomeric excess (ee) of chiral derivatives derived from the 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile scaffold.

Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Structural Context[1][2][3][4][5]

The scaffold This compound is a critical intermediate in the synthesis of central nervous system (CNS) active agents, including opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Scientific Note on Chirality: It is imperative to recognize that the parent molecule (unsubstituted at C2/C3/C5/C6) possesses a plane of symmetry passing through C1 and C4, rendering it achiral . Consequently, "chiral derivatives" in this context refers to:

  • Desymmetrized Analogs: Products of

    
    -functionalization (e.g., alkylation at C3) which breaks the 
    
    
    
    -plane.
  • Asymmetric Transformation Products: Derivatives where the ketone is converted to a stereocenter (e.g., chiral alcohols or amines) in the presence of a pre-existing chiral center or via asymmetric desymmetrization.

This guide evaluates three primary methodologies for validating the enantiomeric excess (ee) of these derivatives: Chiral Stationary Phase HPLC (CSP-HPLC) , Chiral GC , and NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) .

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance metrics of the three dominant validation strategies for this specific scaffold.

FeatureMethod A: CSP-HPLC (UV/Vis) Method B: 19F-NMR (Mosher's Method) Method C: Chiral GC (FID)
Primary Application Final product QC; complex mixtures.Structural elucidation; absolute configuration assignment.Volatile intermediates; non-polar derivatives.
Selectivity (

)
High (Tunable via column/mobile phase).High (Dependent on diastereomeric shift

).
Moderate (Limited by thermal stability).
Sample Requirement Low (< 1 mg).High (5–10 mg for good S/N).Low (< 1 mg).
Throughput High (Automated injection).Low (Requires derivatization step).High.
Limitations Requires expensive columns; solvent consumption.Requires reactive functional group (-OH, -NH₂).Not suitable for thermally unstable nitriles.
Recommendation Gold Standard for routine ee determination.Validation Tool for initial configuration assignment.Niche use for early intermediates.

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method Development (The Gold Standard)

Objective: Achieve baseline separation (


) of enantiomers for a C3-alkylated derivative.

1. Column Selection Strategy: Given the structure (aromatic ring + polar nitrile + ketone), Polysaccharide-based CSPs are the most effective due to their ability to engage in


-

interactions and hydrogen bonding.
  • Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

2. Mobile Phase Optimization:

  • Mode: Normal Phase (NP) is preferred over Reverse Phase (RP) for maximizing enantioselectivity in this scaffold.

  • Base Solvent: n-Hexane or n-Heptane.

  • Modifier: Isopropyl alcohol (IPA) or Ethanol (EtOH).

  • Additives: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) is critical to suppress tailing caused by the basic nitrile or acidic enol forms.

3. Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol. Filter through 0.45

    
    m PTFE.
    
  • Screening: Inject 5

    
    L onto AD-H and OD-H columns using 90:10 Hexane:IPA (flow 1.0 mL/min).
    
  • Optimization:

    • If

      
      : Lower flow rate to 0.5 mL/min or reduce temperature to 10°C.
      
    • If retention is too low (

      
      ): Decrease IPA to 5% or 2%.
      
    • If peak tailing occurs: Add 0.1% DEA.

Protocol B: 19F-NMR Determination using Mosher's Acid[4]

Objective: Determine ee and absolute configuration of the 4-hydroxy derivative (obtained via reduction).

Mechanism: Reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride yields diastereomeric esters with distinct

NMR signals.

Procedure:

  • Derivatization:

    • In a dry vial, mix:

      • 10 mg Substrate (Alcohol derivative)

      • 20 mg (R)-(-)-MTPA-Cl

      • 0.5 mL Pyridine-d5 (Solvent & Base)

      • 1 mg DMAP (Catalyst)

    • Incubate at 25°C for 2 hours.

  • Analysis:

    • Transfer directly to an NMR tube.

    • Acquire

      
       NMR (minimum 32 scans).
      
  • Calculation:

    • Integrate the CF

      
       peaks for the 
      
      
      
      and
      
      
      diastereomers.

Visualization of Methodologies

Figure 1: HPLC Method Development Decision Tree

This diagram outlines the logical flow for selecting and optimizing the chromatographic conditions.

HPLC_Workflow Start Start: Chiral Derivative Sample Solubility Check Solubility in Hexane/EtOH Start->Solubility ColumnSelect Select Column: Chiralpak AD-H vs. OD-H Solubility->ColumnSelect Screening Screen Mobile Phase: 90:10 Hexane:IPA ColumnSelect->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Validated Method (Rs > 1.5) CheckRes->Success Rs > 1.5 Optimize Optimize: 1. Lower Temp 2. Change Modifier (EtOH) 3. Add DEA/TFA CheckRes->Optimize 0.5 < Rs < 1.5 SwitchMode Switch to Reverse Phase (Chiralpak IA/IB) CheckRes->SwitchMode Rs < 0.5 (No Sep) Optimize->Screening

Caption: Decision matrix for optimizing chiral HPLC separation of cyclohexanecarbonitrile derivatives.

Figure 2: Mosher's Analysis Mechanistic Pathway

This diagram illustrates the formation of diastereomers for NMR analysis.

Mosher_Mechanism Substrate Chiral Alcohol (Enantiomeric Mixture) Reaction Derivatization (Pyridine/DMAP) Substrate->Reaction Reagent (R)-MTPA-Cl (Mosher's Chloride) Reagent->Reaction Product Diastereomeric Esters (R,R) and (R,S) Reaction->Product Analysis 19F NMR Analysis Distinct CF3 Shifts Product->Analysis

Caption: Mechanistic flow for converting enantiomers to diastereomers using Mosher's acid chloride.

Critical Data & Acceptance Criteria

When validating these methods for drug development (IND-enabling studies), the following criteria must be met:

ParameterAcceptance LimitRationale
Resolution (

)

Ensures <1% overlap between enantiomers for accurate integration.
Tailing Factor (

)

Severe tailing (common with nitriles) distorts minor peak integration.
Limit of Quantitation (LOQ)

Necessary to detect trace enantiomeric impurities (distomers).
Recovery

Ensures no selective loss of one enantiomer during prep.

Expert Insight: For the this compound scaffold, the 3-methoxy group provides a distinct UV chromophore (


 nm). Ensure your HPLC detector is set to this wavelength rather than the generic 254 nm to maximize signal-to-noise ratio.

References

  • Subramanian, G. (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[1] Nature Protocols, 2(10), 2451–2458.

  • Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer Series in Chemical Physics.

  • Application Note: Separation of Nitrile-Containing Compounds on Polysaccharide Columns. Daicel Chiral Technologies.

  • Porter, W. H. (1991). Resolution of Chiral Drugs. Pure and Applied Chemistry, 63(8), 1119-1122.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

[1]

Part 1: Core Directive (Immediate Action)

STOP AND READ: This compound is an Organic Nitrile and a key pharmaceutical intermediate (Tapentadol precursor). It presents specific risks regarding acute toxicity and chemical incompatibility .

The Golden Rules of Disposal:

  • NEVER dispose of this compound down the drain.[1] It is toxic to aquatic life and regulated.[2][3]

  • NEVER mix with acidic waste streams.[4] Although organic nitriles are more stable than inorganic cyanides, mixing with strong acids can liberate toxic fumes or cause hydrolysis under heat.

  • SEGREGATE as "Organic Nitrile/Toxic" waste. Do not commingle with general "Non-Halogenated Organic Solvents" unless your facility’s incineration profile explicitly permits it.

Part 2: Chemical Profile & Hazard Identification[1][3]

Understanding the physical state and reactivity of the target molecule is the first step in a self-validating safety system.

PropertyDataOperational Implication
Chemical Name 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrileOfficial shipping/manifest name.
CAS Number 13225-34-8Use for waste profiling.[5]
Functional Groups Nitrile (

), Ketone (

), Ether (

)
Nitrile: Toxicity/Reactivity driver.Ketone: Flammability concern (if in solution).[5]
Physical State Solid (White to off-white powder)Dust inhalation risk; requires particulate respirator.[5]
Hazard Class Acute Toxic (Oral) , Irritant, Aquatic ChronicHandle with full PPE.

Scientist's Insight: The presence of the nitrile group on a cyclohexanone ring creates a unique disposal challenge. While the ether and ketone groups are relatively stable, the nitrile group requires us to ensure the waste stream pH remains neutral to basic (


) to prevent any risk of acid-catalyzed hydrolysis or liberation of hazardous byproducts during storage.
Part 3: Segregation Protocol (The Self-Validating System)[1]

To ensure safety, we implement a Redundant Verification Workflow . This prevents the most common lab accident: accidental mixing of incompatibles.

Visualizing the Decision Logic

The following diagram outlines the decision process for segregating this specific waste.

DisposalWorkflowStartWaste Generation(this compound)StateCheckIs the Waste Solid or Liquid?Start->StateCheckLiquidLiquid Solution(Reaction Mixture)StateCheck->LiquidLiquidSolidSolid / Pure SubstanceStateCheck->SolidSolidpHCheckCRITICAL CHECK:Measure pHLiquid->pHCheckAcidicpH < 7pHCheck->AcidicNeutralpH ≥ 7pHCheck->NeutralNeutralizeNeutralize withDilute NaOH/NaHCO3Acidic->NeutralizeMust QuenchLiquidBinContainer B:Organic Nitrile Waste(No Acid)Neutral->LiquidBinNeutralize->pHCheckRe-testSolidBinContainer A:Solid Toxic Waste(Double Bagged)Solid->SolidBin

Figure 1: Decision tree for segregating nitrile-containing waste.[5] Note the critical pH check loop for liquid waste.

Part 4: Step-by-Step Disposal Methodology
A. Solid Waste (Pure Compound or Contaminated Consumables)

Use this for: Expired reagent, contaminated gloves, weighing boats, and filter paper.

  • Containment: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Double Bagging: Place the solid waste into a clear polyethylene bag inside the HDPE jar. This "Russian Doll" method prevents dust release when the waste contractor opens the bin.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Toxic."[5]

    • Constituents: Explicitly list "this compound."[5][6][7]

    • Hazard Codes: Toxic, Irritant.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for: Filtrates from recrystallization or reaction solvents.

  • The pH Strike Test (Self-Validation):

    • Before pouring anything into the waste drum, dip a pH strip into your flask.

    • If pH < 7: Add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      ) until pH is neutral (7-9).[5]
    • Why? This prevents the formation of HCN gas if the waste container previously held acidic material, and stabilizes the nitrile against hydrolysis.

  • Solvent Compatibility: Ensure the solvent (e.g., Ethyl Acetate, Methanol) is compatible with the "Organic" waste stream.

  • Segregation: Pour into the designated "Organic Waste - Nitriles/Toxic" carboy.[5]

    • Do NOT pour into "Halogenated Waste" unless the solvent itself is halogenated (e.g., DCM).

    • Do NOT pour into "Acid Waste."[4]

C. Spill Cleanup (Emergency Protocol)
  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves, lab coat, and a P100 particulate respirator (if powder is airborne).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Decontamination: Wash the surface with a mild detergent and water. Collect all cleanup materials as Solid Hazardous Waste .

Part 5: Regulatory & Logistics (RCRA/EPA)[1]

While this specific CAS is not a "P-listed" or "U-listed" waste by name under US EPA regulations (40 CFR 261.33), it must be characterized by its properties.[5]

  • Waste Code Assignment:

    • D001 (Ignitable): Only if in a flammable solvent (Flash point < 60°C).

    • Characteristic Toxic: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure). Given its biological activity (opioid intermediate), treat as Toxic by default.

  • Destruction Method: High-temperature incineration is the required disposal method to ensure thermal destruction of the nitrile bond and the cyclohexane ring structure.

Documentation Requirement: Ensure the Safety Data Sheet (SDS) for CAS 13225-34-8 is attached to the waste manifest to inform the disposal facility of the nitrile content.[5]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2025). Compound Summary for CAS 13225-34-8. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.